Ofloxacin Methyl Ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
108224-82-4 |
|---|---|
Molecular Formula |
C19H22FN3O4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C19H22FN3O4/c1-11-10-27-18-15-12(17(24)13(9-23(11)15)19(25)26-3)8-14(20)16(18)22-6-4-21(2)5-7-22/h8-9,11H,4-7,10H2,1-3H3 |
InChI Key |
HSVIINWFPKEOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Ofloxacin Methyl Ester: A Comprehensive Technical Guide
Ofloxacin Methyl Ester is a chemical intermediate and a derivative of the fluoroquinolone antibiotic, Ofloxacin.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, and analytical characterization, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is the methyl ester derivative of Ofloxacin, formed by the methylation of the carboxylic acid group. Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylate | [3] |
| Molecular Formula | C₁₉H₂₂FN₃O₄ | [3] |
| Molecular Weight | 375.4 g/mol | [3] |
| CAS Number | 108224-82-4 | [3] |
| Canonical SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC | [3] |
Synthesis and Purification
The primary route for the synthesis of this compound is through the esterification of Ofloxacin. A common method involves the methylation of the carboxylic acid group of Ofloxacin using methyl iodide (CH₃I).[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Ofloxacin
-
Methyl Iodide (CH₃I)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ofloxacin in anhydrous acetone. Add anhydrous potassium carbonate to the solution. This acts as a base to deprotonate the carboxylic acid.
-
Methylation: To the stirring suspension, add methyl iodide dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the Ofloxacin spot and the appearance of a new, less polar spot corresponding to this compound.
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate. The filtrate is then concentrated under reduced pressure to remove the acetone.
-
Extraction: The residue is redissolved in dichloromethane and washed with water to remove any remaining inorganic salts. The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude this compound is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
-
Characterization: The structure and purity of the synthesized this compound are confirmed by analytical techniques such as NMR, Mass Spectrometry, and FT-IR.
Analytical Data
The structural elucidation of this compound is accomplished through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the presence of the methyl ester group and the overall structure. A study on "Methyl-Ofloxacin" (Me-OFL), synthesized by the methylation of the 4'-N in the piperazine ring, provides insights into the expected spectral changes upon methylation.[1] For this compound (esterification at the carboxylic acid), the most significant change would be the appearance of a singlet corresponding to the methyl ester protons in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) |
| -COOCH₃ | ~3.7 - 3.9 (singlet) |
| Aromatic Protons | ~7.0 - 8.5 |
| Oxazine Ring Protons | ~4.0 - 5.0 |
| Piperazine Ring Protons | ~2.5 - 3.5 |
| Piperazine -NCH₃ | ~2.3 (singlet) |
| Oxazine -CH₃ | ~1.5 (doublet) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -COOCH₃ | ~165 - 175 |
| -COOCH₃ | ~52 |
| Aromatic Carbons | ~110 - 160 |
| Oxazine Ring Carbons | ~50 - 80 |
| Piperazine Ring Carbons | ~45 - 55 |
| Piperazine -NCH₃ | ~45 |
| Oxazine -CH₃ | ~18 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound. The expected molecular ion peak [M+H]⁺ would be at m/z 376.16.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z Value |
| [M]⁺ (Molecular Ion) | 375.16 |
| [M+H]⁺ | 376.16 |
Note: Specific fragmentation patterns would need to be determined experimentally.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would show characteristic absorption bands. The most notable difference from the FT-IR spectrum of Ofloxacin would be the presence of a strong C=O stretching vibration for the ester group and the absence of the broad O-H stretch of the carboxylic acid.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | ~1730 - 1750 |
| C=O Stretch (Ketone) | ~1620 |
| C-O Stretch (Ester) | ~1100 - 1300 |
| C-F Stretch | ~1000 - 1100 |
| Aromatic C=C Stretch | ~1450 - 1600 |
| C-H Stretch (Aliphatic/Aromatic) | ~2850 - 3100 |
Mechanism of Action and Biological Activity
This compound is primarily considered a synthetic intermediate for the development of new Ofloxacin analogs.[2] Its biological activity is expected to be significantly lower than that of Ofloxacin because the free carboxylic acid group at the C-3 position is crucial for the antibacterial activity of fluoroquinolones. This group, along with the C-4 keto group, is involved in binding to the bacterial DNA gyrase and topoisomerase IV enzymes.
The mechanism of action of the parent compound, Ofloxacin, involves the inhibition of these two enzymes, which are essential for bacterial DNA replication, transcription, repair, and recombination.[4] This inhibition leads to the cessation of cellular processes and ultimately results in bacterial cell death.
While direct studies on the in vitro antibacterial activity of this compound are not widely published, it is a valuable tool for structure-activity relationship (SAR) studies. By modifying the carboxylic acid group, researchers can probe the importance of this functional group for antibacterial efficacy and potentially develop prodrugs or analogs with altered pharmacokinetic properties.
Conclusion
This compound is a key derivative of Ofloxacin, primarily utilized in a research and development context. Its synthesis via esterification is a straightforward process, and its structure can be unequivocally confirmed using standard analytical techniques. While it is not expected to possess the potent antibacterial activity of its parent compound, it serves as a crucial building block for the synthesis of novel fluoroquinolone derivatives and for the exploration of the structure-activity relationships within this important class of antibiotics. Further research into the biological activities of this compound and its derivatives could lead to the development of new therapeutic agents.
References
An In-depth Technical Guide to the Core Chemical Properties of Ofloxacin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ofloxacin methyl ester is a key intermediate in the synthesis of ofloxacin, a broad-spectrum fluoroquinolone antibiotic. A thorough understanding of its chemical properties is crucial for the optimization of synthesis, purification, and quality control processes in drug development. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside relevant data for its parent compound, ofloxacin, for comparative analysis. This document also outlines probable experimental protocols for its synthesis and characterization and visualizes the well-established mechanism of action of the fluoroquinolone class of antibiotics.
Chemical and Physical Properties
Quantitative data for this compound is not extensively available in the public domain, likely due to its primary role as a transient intermediate in manufacturing. However, the fundamental properties have been established. For a comprehensive understanding, the properties of the parent compound, ofloxacin, are also presented.
| Property | This compound | Ofloxacin |
| Molecular Formula | C₁₉H₂₂FN₃O₄[1][2] | C₁₈H₂₀FN₃O₄ |
| Molecular Weight | 375.4 g/mol [1][2] | 361.37 g/mol |
| IUPAC Name | methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylate[1] | (±)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid |
| CAS Number | 108224-82-4[1][2] | 82419-36-1 |
| Melting Point | Data not available | 270-275 °C (decomposes)[3] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in glacial acetic acid; sparingly soluble in water[3] |
Experimental Protocols
Synthesis of this compound
Probable Synthesis Route:
A plausible synthetic route, based on related ofloxacin syntheses, is the reaction of a suitably substituted quinolone precursor, which already contains the methyl ester functionality, with N-methylpiperazine. An alternative route described in patent literature involves the cyclization of a piperazine derivative to directly form the methyl ester of ofloxacin[4].
General Fischer Esterification (for context, not direct synthesis of the intermediate):
The Fischer esterification is a common method for converting carboxylic acids to esters. This process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
-
Reaction: Carboxylic Acid + Alcohol ⇌ Ester + Water
-
Catalyst: Typically a strong acid such as sulfuric acid.
-
Procedure: The carboxylic acid and an excess of the alcohol are refluxed with a catalytic amount of concentrated sulfuric acid. The reaction is an equilibrium, and to drive it towards the ester product, water is often removed as it is formed[5].
-
Purification: The resulting ester is typically purified by distillation, after washing with an aqueous sodium carbonate solution to remove any unreacted acid and the acid catalyst, followed by drying with an anhydrous salt[6][7].
Characterization of this compound
Standard analytical techniques would be employed to characterize this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure, including the presence of the methyl ester group and the overall ofloxacin framework.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, consistent with the expected structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl (C=O) stretch.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Ofloxacin, the active pharmaceutical ingredient derived from this compound, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair.
-
DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.
-
Topoisomerase IV: In Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is responsible for decatenating replicated circular DNA chromosomes, allowing for their segregation into daughter cells.
The inhibition of these enzymes by fluoroquinolones like ofloxacin leads to the stabilization of the enzyme-DNA complex, resulting in double-strand breaks in the bacterial chromosome and ultimately leading to bacterial cell death.
Caption: Ofloxacin's inhibition of DNA gyrase.
Conclusion
This compound is a critical, albeit often uncharacterized, intermediate in the production of ofloxacin. While specific physical data for the ester are sparse, its chemical identity and role in the synthesis of a vital antibiotic are well-established. The information provided in this guide, including the comparative data for ofloxacin and the outlined experimental approaches, serves as a valuable resource for professionals in drug development and chemical research. The visualized mechanism of action further clarifies the ultimate biological target of the final active pharmaceutical ingredient.
References
- 1. This compound | C19H22FN3O4 | CID 74995928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 108224-82-4 | IEA22482 [biosynth.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. An Improved Process For The Preparation Of Ofloxacin [quickcompany.in]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Synthesis of Ofloxacin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ofloxacin, a widely utilized second-generation fluoroquinolone antibiotic, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its synthesis has been the subject of extensive research, with various pathways developed to optimize yield and purity. This technical guide focuses on the synthesis of Ofloxacin Methyl Ester, a key intermediate in several synthetic routes to Ofloxacin. A detailed examination of the synthesis pathway, including experimental protocols and quantitative data, is provided for professionals in drug development and chemical research.
Introduction
Ofloxacin is a synthetic chemotherapeutic agent characterized by a tricyclic structure containing a benzoxazine ring, a pyridone ring, and a piperazinyl substituent. The methyl ester of Ofloxacin serves as a crucial precursor in manufacturing processes, facilitating purification and subsequent conversion to the active pharmaceutical ingredient. This document outlines a prominent synthetic pathway for this compound, commencing from readily available starting materials.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a multi-step process. A common and effective route begins with the acylation of a protected amino alcohol with a substituted benzoyl chloride, followed by an intramolecular cyclization to form the core benzoxazine ring system. Subsequent reactions build the pyridone ring, and the final key step involves the nucleophilic substitution with N-methylpiperazine. An alternative strategy involves the formation of the tricyclic core, (±)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, which is then esterified. This guide will focus on a pathway that directly yields the methyl ester of the core intermediate.
The overall transformation can be visualized as follows:
Figure 1: High-level overview of the synthesis pathway to this compound.
Experimental Protocols
The following protocols are based on established synthetic transformations for analogous compounds and information from patent literature.
Synthesis of Methyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate
This key intermediate is formed via a cyclization reaction.
Reaction Scheme:
Figure 2: Synthesis of the core tricyclic methyl ester intermediate.
Procedure:
-
To a solution of 2-(2,3,4,5-tetrafluorobenzoyl)-3-(1-methylol ethylamino) methyl acrylate in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a slight excess of a base (e.g., potassium carbonate or sodium hydride).
-
Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If potassium carbonate was used, filter the solid. If sodium hydride was used, quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to afford the pure methyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate.
Synthesis of this compound
This final step involves the nucleophilic substitution of the fluorine atom at the C-10 position with N-methylpiperazine.
Reaction Scheme:
Figure 3: Final step in the synthesis of this compound.
Procedure:
-
Dissolve methyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate in a suitable solvent such as dimethyl sulfoxide (DMSO) or pyridine.
-
Add a slight excess of N-methylpiperazine to the solution.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Quantitative Data
The following tables summarize the quantitative data reported for the key steps in the synthesis of this compound and its precursors.
Table 1: Reaction Yields and Purity
| Step | Product | Yield (%) | Purity (HPLC) | Reference |
| Cyclization to form the tricyclic methyl ester intermediate | Methyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate | 85-90 | >98.5% | |
| Nucleophilic substitution with N-methylpiperazine | This compound | ~85 | >99% |
Table 2: Spectroscopic Data for this compound
| Data Type | Values |
| ¹H NMR | No specific data available in the search results. |
| ¹³C NMR | A graphical representation is available on PubChem, but a detailed list of chemical shifts is not provided in the search results. |
Note: While a definitive list of NMR chemical shifts for this compound was not available in the provided search results, the general regions for proton and carbon signals can be inferred from the structure and data for similar compounds. The aromatic protons would appear in the range of 7-8 ppm, the protons of the benzoxazine and piperazine rings between 2.5-5 ppm, and the methyl protons around 1.5-2.5 ppm. In the ¹³C NMR spectrum, the carbonyl carbons would be in the downfield region (160-180 ppm), followed by the aromatic and olefinic carbons (110-160 ppm), and the aliphatic carbons of the benzoxazine and piperazine rings in the upfield region (20-60 ppm).
Conclusion
The synthesis of this compound is a well-established process that serves as a critical step in the production of the antibiotic Ofloxacin. The pathway outlined in this guide provides a high-yield route to this key intermediate. While detailed experimental protocols can be adapted from related syntheses, further optimization and characterization, particularly comprehensive spectroscopic analysis, are recommended for process validation and quality control in a research and development setting. The provided diagrams and data tables offer a concise summary for professionals engaged in the field of medicinal chemistry and pharmaceutical manufacturing.
References
The Core Mechanism of Ofloxacin Derivatives: A Technical Guide for Researchers
An In-depth Examination of the Action, Efficacy, and Evaluation of a Critical Class of Antibacterial Agents
Introduction
Ofloxacin, a second-generation fluoroquinolone antibiotic, and its derivatives represent a cornerstone in the treatment of a wide array of bacterial infections.[1] Their broad-spectrum activity against both Gram-positive and Gram-negative bacteria has rendered them indispensable in clinical practice. This technical guide provides a comprehensive overview of the mechanism of action of ofloxacin derivatives, intended for researchers, scientists, and drug development professionals. The following sections will delve into the molecular interactions, quantitative efficacy, and the experimental protocols used to evaluate these potent antibacterial agents.
Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases
The primary antibacterial effect of ofloxacin and its derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV (also a type II topoisomerase).[1][2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them ideal targets for antimicrobial intervention. By interfering with their function, ofloxacin derivatives effectively halt bacterial cell division and lead to rapid cell death.[1][4]
1. Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the principal target of ofloxacin. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA compaction and replication. Ofloxacin derivatives bind to the complex formed between DNA gyrase and DNA, stabilizing it. This stabilization traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand DNA breaks.
2. Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is essential for the decatenation (separation) of daughter chromosomes following DNA replication. Ofloxacin derivatives inhibit topoisomerase IV, preventing the segregation of newly replicated chromosomes and thereby blocking cell division.
The interaction of ofloxacin derivatives with the enzyme-DNA complex is stereospecific. The (-)-isomer of ofloxacin has been shown to be significantly more potent in inhibiting DNA gyrase than the (+)-isomer, a difference attributed to a more favorable binding interaction with the enzyme-DNA pocket.
Signaling Pathway of Ofloxacin Derivative Action
The following diagram illustrates the mechanism of action of ofloxacin derivatives, leading to bacterial cell death.
Quantitative Data on Ofloxacin Derivatives
The efficacy of ofloxacin and its derivatives can be quantified through various metrics, primarily the half-maximal inhibitory concentration (IC50) against target enzymes and the minimum inhibitory concentration (MIC) against different bacterial strains. The following tables summarize key quantitative data for ofloxacin and some of its derivatives.
Table 1: IC50 Values against DNA Gyrase and Topoisomerase IV
| Compound | Enzyme | Organism | IC50 (µg/mL) | Reference |
| Ofloxacin | DNA Gyrase | E. coli | 0.98 | [4] |
| (-)-Ofloxacin | DNA Gyrase | E. coli | 0.78 | [4] |
| (+)-Ofloxacin | DNA Gyrase | E. coli | 7.24 | [4] |
| Levofloxacin | DNA Gyrase | E. faecalis | 28.1 | [2] |
| Levofloxacin | Topoisomerase IV | E. faecalis | 8.49 | [2] |
| Ciprofloxacin | DNA Gyrase | E. faecalis | 27.8 | [2] |
| Ciprofloxacin | Topoisomerase IV | E. faecalis | 9.30 | [2] |
| Gatifloxacin | DNA Gyrase | E. faecalis | 5.60 | [2] |
| Gatifloxacin | Topoisomerase IV | E. faecalis | 4.24 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) Values
| Compound | Bacterium | Strain | MIC (µg/mL) | Reference |
| Ofloxacin | E. coli | KL-16 | 0.05 | [4] |
| (-)-Ofloxacin | E. coli | KL-16 | 0.025 | [4] |
| (+)-Ofloxacin | E. coli | KL-16 | 1.56 | [4] |
| Ofloxacin | Enterobacteriaceae | Clinical Isolates | 0.125 (MIC50) | [5] |
| Ofloxacin | P. aeruginosa | Clinical Isolates | <2 | [6] |
| Levofloxacin | P. aeruginosa | Clinical Isolates | 0.5 - >512 | [7] |
| Ofloxacin | S. aureus | - | - | |
| Levofloxacin | S. aureus | - | - | |
| Ciprofloxacin | P. aeruginosa | ATCC 27853 | 0.25 | |
| Levofloxacin | P. aeruginosa | ATCC 27853 | 2 | |
| Ofloxacin | P. aeruginosa | ATCC 27853 | 4 |
Experimental Protocols
Accurate and reproducible evaluation of ofloxacin derivatives relies on standardized experimental protocols. This section details the methodologies for three key assays.
DNA Gyrase Supercoiling Inhibition Assay
Objective: To determine the concentration of an ofloxacin derivative required to inhibit the supercoiling activity of DNA gyrase by 50% (IC50).
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 DNA
-
DNA gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)
-
ATP solution (10 mM)
-
Ofloxacin derivative stock solution (in DMSO or water)
-
Stop solution/loading dye (e.g., 5% SDS, 25% glycerol, 0.25 mg/mL bromophenol blue)
-
Agarose
-
TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 30 µL reaction, combine:
-
DNA gyrase assay buffer
-
1 mM ATP (final concentration)
-
Relaxed pBR322 DNA (e.g., 1.5 nM final concentration)
-
Varying concentrations of the ofloxacin derivative
-
Purified GyrA and GyrB subunits (e.g., 7.5 nM each)
-
-
Initiate the reaction by incubating the mixtures at 37°C for 60 minutes.
-
Terminate the reaction by adding 8 µL of stop solution/loading dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA bands are well-separated.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the intensity of the supercoiled DNA band for each drug concentration.
-
Calculate the percentage of inhibition relative to a no-drug control and determine the IC50 value.
Topoisomerase IV Decatenation Assay
Objective: To measure the ability of an ofloxacin derivative to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Purified topoisomerase IV (ParC and ParE subunits)
-
Kinetoplast DNA (kDNA)
-
Topoisomerase IV assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, 50 µg/mL albumin)
-
Ofloxacin derivative stock solution
-
Stop solution (e.g., 2X GSTEB: 40% glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
TBE buffer (Tris/Borate/EDTA)
-
Ethidium bromide
Procedure:
-
Set up reaction mixtures on ice. For a 30 µL reaction, combine:
-
Topoisomerase IV assay buffer
-
kDNA (e.g., 200 ng)
-
Varying concentrations of the ofloxacin derivative
-
-
Add purified topoisomerase IV enzyme to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 30 µL of stop solution and 30 µL of chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel in TBE buffer.
-
Run electrophoresis until the decatenated minicircles are separated from the kDNA network.
-
Stain the gel and visualize. The amount of released minicircles is inversely proportional to the inhibitory activity of the compound.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an ofloxacin derivative that prevents visible growth of a specific bacterium.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Ofloxacin derivative stock solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
In a 96-well plate, prepare serial two-fold dilutions of the ofloxacin derivative in the growth medium.
-
Inoculate each well (except for a negative control well) with the standardized bacterial suspension.
-
Include a positive control well (bacteria with no drug) and a negative control well (medium only).
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the drug that shows no visible growth.
Experimental Workflow
The development and evaluation of new ofloxacin derivatives typically follow a structured workflow, from initial design to preclinical assessment.
Conclusion
Ofloxacin derivatives remain a vital class of antibacterial agents due to their potent and broad-spectrum activity, which is rooted in the dual inhibition of bacterial DNA gyrase and topoisomerase IV. A thorough understanding of their mechanism of action, coupled with robust and standardized experimental evaluation, is critical for the development of new and improved derivatives that can combat the growing challenge of antibiotic resistance. This guide provides a foundational resource for researchers in this field, offering detailed insights into the molecular basis of action and the practical methodologies required for their investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Resistance in Pseudomonas aeruginosa Biofilms - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates [frontiersin.org]
- 7. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
Ofloxacin Methyl Ester: A Technical Deep Dive
CAS Number: 108224-82-4
This technical guide provides a comprehensive overview of Ofloxacin Methyl Ester, a key derivative of the broad-spectrum fluoroquinolone antibiotic, ofloxacin. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical properties, synthesis, characterization, and biological significance.
Chemical and Physical Properties
This compound is the methyl ester derivative of ofloxacin. The esterification of the carboxylic acid group alters the physicochemical properties of the parent drug, which can influence its solubility, stability, and pharmacokinetic profile. As a prodrug, it is designed to be hydrolyzed in vivo to release the active ofloxacin molecule.[1]
| Property | Value | Reference |
| CAS Number | 108224-82-4 | |
| Molecular Formula | C₁₉H₂₂FN₃O₄ | |
| Molecular Weight | 375.4 g/mol | |
| IUPAC Name | methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylate | |
| Appearance | (Not specified in available literature) | |
| Melting Point | (Not specified in available literature) | |
| Solubility | (Not specified in available literature) |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the esterification of ofloxacin. While specific detailed protocols for the direct methylation are not extensively published, general methods for the esterification of carboxylic acids can be applied. One common approach involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
A plausible synthetic route involves the reaction of ofloxacin with methanol under acidic conditions. Another approach, described for the synthesis of other ofloxacin esters, involves the reaction of ofloxacin with a methylating agent like chloromethylacetate in a suitable solvent such as acetonitrile.[1]
A related synthesis described in the literature involves the preparation of ofloxacin from its methyl ester precursor. In this multi-step synthesis, the final step is the basic hydrolysis of the methyl ester to yield ofloxacin.[2] This indicates that this compound is a stable and isolatable intermediate.
General Experimental Protocol for Esterification (Illustrative):
-
Dissolution: Dissolve ofloxacin in an excess of dry methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride gas.
-
Reaction: Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Note: This is a generalized protocol and would require optimization for specific laboratory conditions.
Characterization and Data Presentation
The structural elucidation and purity assessment of this compound are crucial for its use in research and development. Standard analytical techniques are employed for its characterization.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: A detailed NMR study on a closely related analog, N-methylated ofloxacin, provides a basis for the expected spectral features of this compound. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra would confirm the presence of the additional methyl group from the ester functionality and the overall integrity of the ofloxacin scaffold.[1][3]
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic ester carbonyl (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹. This would be a key differentiator from the carboxylic acid C=O stretch of ofloxacin.[1][4]
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of this compound (375.4 g/mol ). The fragmentation pattern would provide further structural information.
| Spectroscopic Data | Expected Key Features |
| ¹H NMR | Singlet corresponding to the methyl ester protons (-OCH₃) around 3.7 ppm. Other signals corresponding to the ofloxacin core structure. |
| ¹³C NMR | Signal for the methyl ester carbon (-OCH₃) around 52 ppm and the ester carbonyl carbon (-COO-) around 165-175 ppm. |
| IR (cm⁻¹) | Ester C=O stretch (~1735-1750 cm⁻¹). Absence of the broad O-H stretch of the carboxylic acid. |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight. |
Biological Activity and Signaling Pathways
This compound is primarily considered a prodrug of ofloxacin.[1] Prodrugs are inactive or less active compounds that are metabolized in the body to release the active parent drug. The ester linkage in this compound is susceptible to hydrolysis by esterase enzymes present in the body, which would regenerate the active ofloxacin.
The mechanism of action of the released ofloxacin is well-established. It functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ofloxacin disrupts bacterial cell division and leads to cell death.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is outlined below.
Conclusion
This compound is a significant derivative of ofloxacin, primarily of interest as a prodrug to potentially improve the pharmacokinetic properties of the parent antibiotic. Its synthesis is achievable through standard esterification procedures, and its structure can be confirmed using a suite of spectroscopic techniques. Further research into the specific biological properties and in vivo efficacy of this compound could provide valuable insights for the development of new antibacterial therapies.
References
- 1. Synthesis and antipseudomonal activities of some ofloxacin esters as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101648960A - Method for preparing ofloxacin - Google Patents [patents.google.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Ofloxacin - Wikipedia [en.wikipedia.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Ofloxacin Methyl Ester: A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ofloxacin Methyl Ester, a derivative of the broad-spectrum fluoroquinolone antibiotic, Ofloxacin. This document outlines its core physicochemical properties, a detailed experimental protocol for its synthesis, and its established mechanism of action.
Core Physicochemical Data
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₉H₂₂FN₃O₄ |
| Molecular Weight | 375.40 g/mol |
| CAS Number | 82419-36-1 (for Ofloxacin) |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO and methanol |
Synthesis of this compound: An Experimental Protocol
The following protocol details a representative synthetic route to this compound, adapted from established procedures for Ofloxacin synthesis.[1][2][3]
Materials:
-
2,3,4-Trifluoronitrobenzene
-
(S)-(+)-2-Aminopropanol
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF)
-
1,4-Dioxane
-
Potassium carbonate
-
N-Methylpiperazine
-
Methanol
-
Hydrochloric acid
-
Sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Step 1: Synthesis of (S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid ethyl ester.
-
A solution of 2,3,4-trifluoronitrobenzene and (S)-(+)-2-aminopropanol in DMF is heated to yield the corresponding N-substituted intermediate.
-
The nitro group is then reduced, and the resulting amine is cyclized with diethyl malonate in the presence of a base like sodium hydride in dioxane to form the core benzoxazine ring structure.
-
-
Step 2: Nucleophilic Substitution with N-Methylpiperazine.
-
The difluoro-benzoxazine intermediate is reacted with N-methylpiperazine in a suitable solvent such as pyridine or DMSO at an elevated temperature. This step introduces the 4-methyl-1-piperazinyl group at the C-10 position.
-
-
Step 3: Esterification to this compound.
-
The resulting Ofloxacin carboxylic acid is esterified to its methyl ester. The carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) is added.
-
The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a weak base, and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.
-
-
Step 4: Purification.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.
-
Mechanism of Action: Inhibition of Bacterial DNA Replication
Ofloxacin, and by extension its methyl ester derivative, exerts its antibacterial effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4][5][6][7][8]
-
DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. Ofloxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks.[7]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by Ofloxacin prevents the newly replicated circular DNA from separating, thus halting cell division.[6][7]
The selective toxicity of Ofloxacin and its derivatives against bacteria stems from the significant structural differences between bacterial topoisomerases and their mammalian counterparts.
References
- 1. Ofloxacin synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103755722A - Levofloxacin and ofloxacin synthesis method - Google Patents [patents.google.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is Ofloxacin used for? [synapse.patsnap.com]
- 6. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ofloxacin? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Solubility of Ofloxacin Methyl Ester in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ofloxacin Methyl Ester, a significant derivative of the fluoroquinolone antibiotic Ofloxacin. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this guide also furnishes solubility data for the parent compound, Ofloxacin, to offer valuable comparative insights. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers in generating specific data for their unique applications.
Physicochemical Properties of this compound
This compound is the methyl ester derivative of Ofloxacin. Its fundamental physicochemical properties are summarized below, as computed by PubChem.[1]
| Property | Value | Source |
| Molecular Formula | C19H22FN3O4 | PubChem[1] |
| Molecular Weight | 375.4 g/mol | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| IUPAC Name | methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylate | PubChem[1] |
| CAS Number | 108224-82-4 | LGC Standards[2] |
Solubility Data
A thorough review of scientific literature reveals a scarcity of specific quantitative solubility data for this compound in common organic solvents. However, understanding the solubility of the parent compound, Ofloxacin, can provide a useful baseline for researchers. The esterification of the carboxylic acid group to form the methyl ester generally increases lipophilicity, which would be expected to alter its solubility profile, likely increasing solubility in less polar organic solvents compared to the parent drug.
The following table summarizes the available solubility data for Ofloxacin in various organic solvents. It is crucial to note that these values are for the parent compound and not the methyl ester.
| Solvent | Solubility | Temperature | Source |
| Chloroform | Freely Soluble | Not Specified | Ofloxacin - New Drug Approvals |
| Glacial Acetic Acid | Freely Soluble | Not Specified | Ofloxacin - New Drug Approvals |
| Methanol | Slightly Soluble | Not Specified | ChemicalBook[3] |
| Water | Sparingly Soluble | Not Specified | Ofloxacin - New Drug Approvals |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data of this compound in specific organic solvents, the following is a detailed, generalized experimental protocol based on the widely used shake-flask method. This method is considered the gold standard for determining thermodynamic solubility.
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately dispense a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the filtered sample and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the temperature at which the solubility was determined.
-
The following diagram illustrates the key steps in the experimental determination of solubility.
Signaling Pathways and Logical Relationships
While signaling pathways are not directly relevant to the solubility of a small molecule, a logical diagram can illustrate the factors influencing solubility.
This guide serves as a foundational resource for professionals working with this compound. While direct solubility data is limited, the provided information on the parent compound and the detailed experimental protocol offer a robust starting point for further research and development.
References
Ofloxacin Methyl Ester: A Technical Guide for Antibiotic Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ofloxacin, a second-generation fluoroquinolone, is a potent broad-spectrum antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[1][2][3][4][5] This technical guide explores the potential of Ofloxacin Methyl Ester, a derivative of ofloxacin, as a subject for antibiotic research. By modifying the carboxylic acid group of ofloxacin to a methyl ester, it is hypothesized that the resulting compound could act as a prodrug, potentially offering altered pharmacokinetic properties such as improved cell permeability and a different release profile. This document provides a comprehensive overview of the core concepts, detailed experimental protocols for synthesis and evaluation, and a framework for data presentation to guide researchers in the investigation of this compound.
Introduction to Ofloxacin and the Rationale for Esterification
Ofloxacin is a synthetic chemotherapeutic antibiotic of the fluoroquinolone class and is effective against a wide range of Gram-positive and Gram-negative bacteria.[3][5][6] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3][4] The presence of a carboxylic acid group at position 6 of the quinolone structure is crucial for its antibacterial activity, as it is involved in the binding to the enzyme-DNA complex.
The esterification of this carboxylic acid group to form this compound presents an intriguing avenue for research. Ester derivatives of antibiotics are often developed as prodrugs to enhance oral bioavailability, improve taste, or alter pharmacokinetic profiles. It is postulated that this compound, being more lipophilic than its parent compound, could exhibit enhanced cellular uptake. Once inside the bacterial cell, endogenous esterases could hydrolyze the ester bond, releasing the active ofloxacin molecule at the site of action.
Proposed Mechanism of Action
The primary mechanism of action of ofloxacin is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA complex, ofloxacin prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.[1][4]
This compound is hypothesized to be a prodrug that is inactive in its ester form. Upon entry into the bacterial cell, it is proposed that intracellular esterases cleave the methyl ester group, releasing the active ofloxacin. The released ofloxacin then exerts its antibacterial effect through the established mechanism of inhibiting DNA gyrase and topoisomerase IV.
Caption: Proposed mechanism of action of this compound as a prodrug.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound from ofloxacin can be achieved through Fischer-Speier esterification.[7][8][9][10] This method involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.
Materials:
-
Ofloxacin
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Suspend ofloxacin (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) or thionyl chloride (1.2 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine and dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ofloxacin? [synapse.patsnap.com]
- 5. What is Ofloxacin used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cerritos.edu [cerritos.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
The Role of Ofloxacin Methyl Ester in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ofloxacin, a potent fluoroquinolone antibiotic, has been a cornerstone in the treatment of various bacterial infections.[1][2][3][4] Its broad-spectrum activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] However, like many carboxylic acid-containing drugs, ofloxacin's efficacy and administration can be hampered by factors such as poor solubility and chelation with metal ions. Ofloxacin methyl ester emerges as a critical intermediate in medicinal chemistry, primarily serving as a scaffold for the synthesis of ofloxacin derivatives and prodrugs.[5] This technical guide delineates the pivotal role of this compound in drug discovery, focusing on its utility in the synthesis of prodrugs designed to enhance the parent drug's physicochemical and pharmacokinetic properties. We will explore the synthesis, experimental protocols, and biological evaluation of ofloxacin esters, supported by quantitative data and visual diagrams to illustrate key concepts and workflows.
This compound: A Synthetic Intermediate
This compound is the methyl ester derivative of ofloxacin, with the chemical formula C19H22FN3O4 and a molecular weight of 375.4 g/mol .[5][6] It is primarily utilized in research and development as a starting material or intermediate for the synthesis of more complex molecules.[5] The esterification of the carboxylic acid group in ofloxacin to form the methyl ester is a common strategy to protect this functional group during subsequent chemical modifications at other positions of the ofloxacin molecule.
While not typically used as a therapeutic agent itself, this compound is instrumental in the exploration of structure-activity relationships (SAR).[5] By modifying the ester group or other parts of the molecule while the carboxylic acid is protected as a methyl ester, researchers can systematically investigate how different functional groups influence the antibacterial activity, toxicity, and pharmacokinetic profile of ofloxacin-based compounds.[5]
The Prodrug Strategy: Enhancing Ofloxacin's Potential
A significant application of this compound is in the development of prodrugs. Prodrugs are inactive or less active derivatives of a drug that are converted into the active form in the body. The esterification of ofloxacin's carboxylic acid is a common prodrug approach to overcome limitations of the parent drug.
Rationale for Ofloxacin Ester Prodrugs
-
Improved Bioavailability: Esterification can increase the lipophilicity of ofloxacin, potentially leading to better absorption through biological membranes.
-
Prevention of Chelation: Fluoroquinolones like ofloxacin are known to form insoluble chelate complexes with polyvalent metal ions (e.g., Ca2+, Mg2+, Al3+) present in antacids and certain foods. This chelation can significantly reduce the drug's absorption. Esterifying the carboxylic acid group, which is involved in chelation, can prevent this interaction.[7][8]
-
Targeted Drug Delivery: Ester prodrugs can be designed to be hydrolyzed by specific enzymes present in target tissues, leading to a localized release of the active drug.
-
Mutual Prodrugs: Ofloxacin can be ester-linked to another therapeutic agent, such as a non-steroidal anti-inflammatory drug (NSAID), to create a single molecule with dual therapeutic action.[9]
Synthesis and Evaluation of Ofloxacin Ester Prodrugs
The synthesis of ofloxacin ester prodrugs typically involves the reaction of ofloxacin (or its protected intermediates) with an appropriate haloalkane in the presence of a base. This compound can be a key starting material in a multi-step synthesis of more complex esters.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of ofloxacin ester prodrugs, starting from the concept of modifying ofloxacin.
Caption: Generalized workflow for the synthesis and evaluation of ofloxacin ester prodrugs.
Quantitative Data on Ofloxacin Ester Prodrugs
While specific biological activity data for this compound is scarce due to its primary role as an intermediate, studies on other ofloxacin and levofloxacin (the S-enantiomer of ofloxacin) ester prodrugs provide valuable insights into the potential of this chemical modification.
Table 1: Physicochemical and In Vitro Activity Data for Levofloxacin Ester Prodrugs [7][8]
| Compound | Log P (Lipophilicity) | In Vitro Chelate Formation with Al3+ | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| Levofloxacin (LFX) | 0.35 | Yes | 0.1 | 0.05 | 0.78 |
| LFX-CLX (Cilexetil ester) | 2.45 | No | >100 | >100 | >100 |
| LFX-MDX (Medoxomil ester) | 1.98 | No | >100 | >100 | >100 |
| LFX-EHE (Ethoxycarbonyl 1-ethyl hemiacetal ester) | 2.11 | No | >100 | >100 | >100 |
| LFX-PVM (Pivaloyloxymethyl ester) | 2.23 | No | >100 | >100 | >100 |
Data from a study on levofloxacin ester prodrugs. The higher Log P values of the prodrugs indicate increased lipophilicity compared to the parent drug. The high MIC values for the prodrugs demonstrate their reduced in vitro antibacterial activity, confirming their role as prodrugs that require conversion to the active form.
Experimental Protocols
General Synthesis of Ofloxacin Ester Prodrugs
The following is a representative protocol for the synthesis of ofloxacin ester prodrugs, adapted from the literature.[10]
-
Dissolution: Dissolve ofloxacin in a suitable organic solvent (e.g., acetonitrile, N,N-dimethylformamide).
-
Addition of Base: Add an anhydrous base (e.g., potassium carbonate) to the solution to deprotonate the carboxylic acid.
-
Addition of Alkylating Agent: Add the corresponding chloro-ester (e.g., chloromethyl pivalate) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating for a specified period (e.g., 2-4 hours) under an inert atmosphere (e.g., argon).
-
Work-up: After the reaction is complete (monitored by TLC), filter the reaction mixture to remove the base.
-
Purification: Evaporate the solvent under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield the pure ester prodrug.
-
Characterization: Confirm the structure of the synthesized ester prodrug using spectroscopic methods such as 1H-NMR, 13C-NMR, Mass Spectrometry, and IR spectroscopy.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the synthesized compounds can be determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds (ofloxacin and its ester prodrugs) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway: Mechanism of Action of Ofloxacin
The ultimate goal of developing ofloxacin prodrugs is to deliver the active ofloxacin to its site of action. The following diagram illustrates the mechanism of action of ofloxacin, the active metabolite of its ester prodrugs.
References
- 1. [A study on the NMR spectrum of methyl-ofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 108224-82-4 | IEA22482 [biosynth.com]
- 6. This compound | C19H22FN3O4 | CID 74995928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Ester Prodrugs of Levofloxacin to Prevent Chelate Formation in Presence of Aluminium Ion [ps.tbzmed.ac.ir]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Synthesis and antipseudomonal activities of some ofloxacin esters as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ofloxacin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of ofloxacin methyl ester, a key intermediate in the development of ofloxacin derivatives and prodrugs. The synthesis is achieved through a straightforward and efficient Fischer esterification of ofloxacin using methanol in the presence of a strong acid catalyst. This method is characterized by its simplicity and scalability, making it suitable for both small-scale laboratory synthesis and larger-scale production. The protocol includes a comprehensive list of materials, step-by-step experimental procedures, and methods for purification and characterization of the final product.
Introduction
Ofloxacin is a broad-spectrum synthetic antibiotic of the fluoroquinolone class. The modification of its carboxylic acid group through esterification is a common strategy to produce prodrugs with altered pharmacokinetic profiles or to serve as a versatile intermediate for further chemical modifications. The synthesis of this compound is a fundamental step in many research and development projects aimed at creating novel antibacterial agents. The protocol described herein is based on the well-established Fischer esterification reaction, a reliable and widely used method for producing esters from carboxylic acids and alcohols.
Principle of the Method
The synthesis of this compound from ofloxacin is achieved via an acid-catalyzed esterification reaction, commonly known as Fischer esterification. In this reaction, the carboxylic acid group of ofloxacin is reacted with methanol in the presence of a catalytic amount of a strong acid, typically concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The subsequent elimination of a water molecule yields the desired ester. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Ofloxacin | - |
| Reagent | Methanol | - |
| Catalyst | Concentrated Sulfuric Acid | [1] |
| Reaction Time | 7-8 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Product | This compound | - |
Experimental Protocol
Materials and Reagents:
-
Ofloxacin
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, add ofloxacin.
-
Add a significant excess of anhydrous methanol to the flask. The methanol acts as both the solvent and the reagent.
-
Place a magnetic stir bar in the flask.
-
-
Catalyst Addition:
-
Carefully and slowly add a catalytic amount (a few drops) of concentrated sulfuric acid to the reaction mixture while stirring. Caution: Concentrated sulfuric acid is highly corrosive and reacts exothermically with methanol. Add it dropwise to control the temperature.
-
-
Reaction:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the mixture to reflux using a heating mantle or oil bath.
-
Allow the reaction to proceed under reflux for 7-8 hours[1]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will cause gas evolution (CO₂).
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
To the resulting residue, add water and a suitable organic solvent like dichloromethane.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.
-
Separate the organic layer, which contains the this compound.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic layer using a rotary evaporator to obtain the crude this compound.
-
-
Characterization:
-
The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Esterification of Ofloxacin
These application notes provide detailed methodologies for the synthesis of ofloxacin esters, which are often developed as prodrugs to enhance the therapeutic properties of the parent drug. The following protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Ofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Esterification of the carboxylic acid group of ofloxacin is a common strategy to create prodrugs with modified physicochemical properties, such as improved solubility, permeability, or taste-masking. These ester prodrugs are designed to be hydrolyzed in vivo to release the active ofloxacin. This document outlines two primary methodologies for the esterification of ofloxacin: direct esterification and coupling agent-mediated esterification.
Methodology 1: Direct Esterification with Haloalkanes
This method involves the direct reaction of ofloxacin with an alkylating agent, such as a chloroalkyl ester, in an appropriate solvent. This approach is suitable for synthesizing simple alkyl esters of ofloxacin.
Experimental Protocol
-
Materials:
-
Ofloxacin
-
Chloromethylacetate, 1-chloroethylacetate, or 1-chloroethylethylcarbonate
-
Acetonitrile (anhydrous)
-
Anhydrous potassium carbonate (or another suitable base)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
-
-
Procedure:
-
Dissolve ofloxacin in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add anhydrous potassium carbonate to the solution to act as a base.
-
Add the desired chloroalkyl ester (e.g., chloromethylacetate) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure ofloxacin ester.[2]
-
Characterize the final product using techniques such as UV, IR, ¹H-NMR, and mass spectrometry.[2]
-
Visualization of Experimental Workflow
Caption: Workflow for Direct Esterification of Ofloxacin.
Methodology 2: Coupling Agent-Mediated Esterification
This method is employed for synthesizing mutual prodrugs of ofloxacin with other molecules containing a hydroxyl group, such as non-steroidal anti-inflammatory drugs (NSAIDs). A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), is used to facilitate the ester bond formation.
Experimental Protocol
-
Materials:
-
Ofloxacin
-
NSAID with a hydroxyl group (e.g., Paracetamol, Salicylic Acid)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
5% Hydrochloric acid (HCl) solution
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve ofloxacin (20 mmol) and the NSAID (e.g., salicylic acid, 20 mmol) in 50 ml of anhydrous dichloromethane in a round-bottom flask.[1]
-
Add DMAP (10 mmol) to the solution.[1]
-
Cool the reaction mixture to 0-5°C in an ice bath.[1]
-
In a separate flask, dissolve EDC (20 mmol) in 5 ml of dichloromethane.[1]
-
Add the EDC solution dropwise to the cooled ofloxacin/NSAID mixture over 10-15 minutes while stirring.[1]
-
Continue stirring the reaction mixture at 0°C for 1 hour, and then allow it to stir overnight at room temperature in the dark.[1]
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% HCl (3 x 100 ml), 5% NaHCO₃ (3 x 100 ml), and distilled water (3 x 100 ml).[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter the solution and evaporate the dichloromethane under reduced pressure to obtain the crude mutual prodrug.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Confirm the structure of the synthesized prodrug using spectroscopic methods such as UV, IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
-
Visualization of Experimental Workflow
Caption: Workflow for Coupling Agent-Mediated Esterification.
Data Presentation
The following tables summarize the quantitative data from ofloxacin synthesis and esterification studies.
Table 1: Synthesis of Ofloxacin via Ester Intermediate
| Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][2][3]benzoxazine-6-carboxylate | N-methylpiperazine, Potassium hydroxide | Water | 95.8% | N/A | [4] |
| Methyl 7,8-dichloro-5-fluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine-6-carboxylate | N-methylpiperazine, Potassium carbonate | DMF | 88% | N/A | [5] |
| (Subsequent hydrolysis of the ester) | Sodium hydroxide | Ethanol/Water | 73% | 99.9% | [5] |
Table 2: Characterization of Ofloxacin-NSAID Mutual Prodrugs
| Prodrug | Molecular Formula | Molecular Weight | m/z (M+1) | Reference |
| Ofloxacin-Paracetamol | C₂₆H₂₇FN₄O₆ | 494.52 | 495 | [3] |
| Ofloxacin-Salicylic Acid | C₂₅H₂₄FN₃O₇ | 481.47 | 481 | [3] |
Conclusion
The methodologies presented provide robust protocols for the synthesis of ofloxacin esters, either through direct reaction with haloalkanes or via coupling agent-mediated reactions to form mutual prodrugs. The choice of method will depend on the desired final product and the available starting materials. Proper purification and characterization are crucial to ensure the identity and purity of the synthesized compounds. These application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
Application Notes & Protocols for HPLC Analysis of Ofloxacin Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication and cell division.[1][2] Ofloxacin methyl ester is a key intermediate in the synthesis of ofloxacin and its analogs, making its analysis critical for quality control and research purposes.[3] This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The methodologies presented are adapted from validated, stability-indicating HPLC methods for ofloxacin, ensuring a robust and reliable analytical approach.[4][5][6]
Quantitative Data Summary
The following tables summarize the typical validation parameters for the HPLC analysis of ofloxacin, which can be expected to be similar for this compound with appropriate method validation.
Table 1: Chromatographic Conditions and System Suitability
| Parameter | Recommended Value |
| Column | C8 or C18 (e.g., BDS Hypersil C8, 250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Methanol:Phosphate Buffer (pH 3.0) (55:45 v/v)[4] |
| Flow Rate | 0.8 - 1.0 mL/min[4] |
| Detection Wavelength | 270 - 295 nm[4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time (Ofloxacin) | ~3.2 - 4.3 min[6] |
| Theoretical Plates | > 2000 |
| Tailing Factor | < 2 |
Note: The retention time for this compound is expected to be slightly longer than that of Ofloxacin due to the increased hydrophobicity from the methyl group.
Table 2: Method Validation Parameters (Based on Ofloxacin data)
| Parameter | Typical Range |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999[5] |
| Accuracy (% Recovery) | 98 - 102%[6] |
| Precision (% RSD) | < 2%[6] |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation (Methanol:Phosphate Buffer pH 3.0, 55:45 v/v):
-
Prepare a phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in water and adjusting the pH to 3.0 with phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 550 mL of HPLC grade methanol with 450 mL of the prepared phosphate buffer.
-
Degas the mobile phase by sonication for 15-20 minutes.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask using the mobile phase as the diluent.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
-
Sample Preparation:
-
For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to a known concentration within the calibration range.
-
For formulation analysis, the sample preparation will depend on the dosage form. For tablets, a representative number of tablets should be weighed and finely powdered. An amount of powder equivalent to a single dose should then be extracted with the mobile phase, sonicated, filtered, and diluted to the appropriate concentration.[6]
-
2. HPLC Method Protocol
-
System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the standard solution (e.g., 40 µg/mL) five times to check for system suitability parameters like theoretical plates, tailing factor, and reproducibility of retention time and peak area. The %RSD for peak area and retention time should be less than 2%.
-
Calibration Curve Construction: Inject each working standard solution in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis to determine the equation of the line and the correlation coefficient.
-
Sample Analysis: Inject the prepared sample solutions in triplicate.
-
Quantification: Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
Mandatory Visualizations
Caption: Mechanism of action of Ofloxacin.
Caption: HPLC analysis workflow.
References
- 1. chemistryjournal.in [chemistryjournal.in]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound | 108224-82-4 | IEA22482 [biosynth.com]
- 4. Stability indicating HPLC method for the simultaneous determination of ofloxacin and ketorolac tromethamine in pharmaceutical formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. sphinxsai.com [sphinxsai.com]
Application Note and Protocol for the Quantification of Ofloxacin Methyl Ester
This document provides detailed application notes and protocols for the analytical quantification of Ofloxacin Methyl Ester. The methods described herein are based on established analytical techniques for Ofloxacin and its related compounds and are intended for use by researchers, scientists, and professionals in drug development.
Introduction
This compound is a derivative of Ofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] As an ester, it serves as a crucial intermediate in the synthesis of Ofloxacin-related compounds and may be present as a related substance in drug formulations.[2] Accurate quantification of this compound is essential for quality control, stability studies, and research purposes. This application note details two primary analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (RP-HPLC) Method
Reverse-phase HPLC (RP-HPLC) is a highly specific and sensitive method for the quantification of this compound. The following protocol is a recommended starting point and should be validated for specific applications.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (HPLC grade)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile : 0.01 M Ammonium Acetate buffer (pH 3.0, adjusted with orthophosphoric acid) (20:80 v/v) |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 294 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Preparation of Solutions:
-
Buffer Preparation: Dissolve the appropriate amount of ammonium acetate in deionized water to make a 0.01 M solution. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in the specified ratio. Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to get a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-20 µg/mL with the mobile phase.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
For sample analysis, prepare the sample solution in the mobile phase, ensuring the final concentration is within the calibration range. Inject the sample solution and determine the concentration from the calibration curve.
Data Presentation: RP-HPLC Method Validation Parameters (Typical)
The following table summarizes typical validation parameters based on similar methods for Ofloxacin, which should be established during method validation for this compound.
| Parameter | Typical Specification |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
UV-Vis Spectrophotometric Method
A simpler and more rapid method for the quantification of this compound is UV-Vis spectrophotometry. This method is suitable for routine analysis where high specificity is not required.
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation:
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes
Reagents and Materials:
-
This compound reference standard
-
Methanol (spectroscopic grade) or 0.1 M Hydrochloric acid
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). The λmax for Ofloxacin is approximately 294 nm, and a similar value is expected for its methyl ester.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the selected solvent. From the stock solution, prepare a series of dilutions to obtain concentrations in a suitable range (e.g., 2-20 µg/mL).
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax using the solvent as a blank. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure the absorbance at the λmax and determine the concentration from the calibration curve.
Data Presentation: UV-Vis Spectrophotometric Method Validation Parameters (Typical)
The following table summarizes typical validation parameters that should be established for the UV-Vis spectrophotometric method.
| Parameter | Typical Specification |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined |
Visualizations
Ofloxacin Mechanism of Action
Ofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3]
Caption: Mechanism of action of Ofloxacin.
Experimental Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of the proposed HPLC method according to ICH guidelines.
Caption: HPLC method validation workflow.
References
Application Notes and Protocols: Ofloxacin Methyl Ester as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the proposed use of Ofloxacin Methyl Ester as an internal standard (IS) in the chromatographic analysis of ofloxacin. While not a commonly documented internal standard, its structural similarity to ofloxacin makes it a theoretically suitable candidate for correcting variations in sample preparation and analysis. These notes offer a comprehensive guide, including the rationale for its selection, a proposed synthesis method, and detailed protocols for its application in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of ofloxacin in biological matrices.
Introduction
Ofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Accurate and precise quantification of ofloxacin in biological samples is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of an internal standard is essential in chromatography to improve the accuracy and precision of quantitative analysis by compensating for analyte loss during sample preparation and for variations in injection volume and instrument response.
An ideal internal standard should be chemically similar to the analyte, exhibit similar chromatographic behavior, and not be present in the endogenous sample. This compound, a derivative of ofloxacin, is proposed here as a potential internal standard. Its structural similarity to ofloxacin is expected to ensure comparable extraction efficiency and chromatographic retention, while its different mass will allow for distinct detection by mass spectrometry.
Rationale for Selection
The selection of this compound as an internal standard for ofloxacin analysis is based on the following principles:
-
Structural Similarity: this compound differs from ofloxacin only by the esterification of the carboxylic acid group. This structural likeness is anticipated to result in similar behavior during sample extraction and chromatography.
-
Chemical Properties: The esterification modifies the polarity of the molecule, which should lead to a different retention time, allowing for chromatographic separation from ofloxacin.
-
Mass Spectrometry Detection: The addition of a methyl group (-CH2) results in a predictable mass shift, enabling distinct detection from ofloxacin in mass spectrometry-based assays.
-
Commercial Unavailability in Biological Systems: this compound is not a known metabolite of ofloxacin and is not expected to be present in biological samples.
Proposed Synthesis of this compound
Reaction:
Proposed Protocol:
-
Dissolution: Dissolve ofloxacin in an excess of anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.
-
Neutralization: After cooling, neutralize the excess acid with a weak base, such as sodium bicarbonate solution.
-
Extraction: Extract the this compound into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be further purified by column chromatography.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR, IR, and mass spectrometry.
Physicochemical Properties
While experimental data for this compound is scarce, its properties can be inferred based on the known properties of ofloxacin and the general effects of esterification.
| Property | Ofloxacin | This compound (Predicted) |
| Molecular Formula | C₁₈H₂₀FN₃O₄ | C₁₉H₂₂FN₃O₄ |
| Molecular Weight | 361.37 g/mol | 375.40 g/mol |
| CAS Number | 82419-36-1 | 108224-82-4 |
| Solubility | Soluble in acidic and basic aqueous solutions. Sparingly soluble at neutral pH. | Expected to have lower aqueous solubility and higher solubility in organic solvents compared to ofloxacin due to the less polar ester group. |
| pKa | The carboxylic acid group has a pKa of approximately 6.1, and the piperazinyl group has a pKa of approximately 8.3. | The carboxylic acid pKa will be absent. The pKa of the piperazinyl group is expected to be similar to that of ofloxacin. |
| LogP | Approximately 0.7 | Expected to be higher than ofloxacin, indicating increased lipophilicity. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of ofloxacin and this compound from plasma or serum.
Figure 1: Workflow for liquid-liquid extraction.
-
Sample Aliquoting: Take a 200 µL aliquot of the plasma or serum sample.
-
Internal Standard Spiking: Add 20 µL of a 1 µg/mL solution of this compound in methanol.
-
Alkalinization: Add 100 µL of a pH 9 buffer (e.g., 0.1 M sodium borate buffer) to adjust the sample pH.
-
Vortexing: Vortex the sample for 30 seconds.
-
Extraction: Add 1 mL of ethyl acetate.
-
Mixing and Separation: Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a 10 µL aliquot into the LC system.
HPLC-UV Method (Proposed)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 294 nm |
| Injection Volume | 10 µL |
| Expected Retention Times | Ofloxacin: ~4.5 minthis compound: ~6.0 min (predicted to be longer due to increased lipophilicity) |
LC-MS/MS Method (Proposed)
Figure 2: LC-MS/MS experimental workflow.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ofloxacin: 362.2 -> 318.2, 261.1This compound (Predicted): 376.2 -> 318.2, 261.1 |
Note on MRM Transitions: The predicted fragmentation for this compound assumes the loss of the methyl carboxylate group followed by fragmentation of the piperazine ring, similar to ofloxacin. The precursor ion will be [M+H]⁺.
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison. The following tables are examples of how to present validation data.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | r² | Regression Equation |
| Ofloxacin | 5 - 1000 | > 0.995 | y = mx + c |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 15 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | 150 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | 750 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| Ofloxacin | > 80 | > 80 | > 80 |
| This compound | > 80 | > 80 | > 80 |
Conclusion
This compound presents a promising, albeit not yet widely adopted, internal standard for the chromatographic quantification of ofloxacin. Its structural similarity and predictable chromatographic and mass spectrometric behavior make it a strong candidate. The proposed synthesis and analytical protocols provided in these application notes offer a solid foundation for researchers to develop and validate robust analytical methods for ofloxacin in various matrices. Further experimental validation of the physicochemical properties and stability of this compound is recommended to fully establish its suitability as an internal standard.
Ofloxacin Methyl Ester: A Versatile Scaffold for the Development of Novel Fluoroquinolone Antibacterials
Application Notes and Protocols for Researchers in Drug Development
Introduction
Ofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in the treatment of a wide range of bacterial infections. Its broad spectrum of activity, targeting bacterial DNA gyrase and topoisomerase IV, has made it a valuable therapeutic agent.[1] However, the emergence of antibiotic resistance necessitates the development of new and more potent antimicrobial agents. Ofloxacin methyl ester, a key intermediate derived from ofloxacin, serves as a versatile scaffold for the synthesis of novel fluoroquinolone derivatives with enhanced antibacterial activity and potentially altered target specificity. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in utilizing this compound for the discovery of next-generation fluoroquinolones.
Data Presentation: Antibacterial Activity of Ofloxacin Derivatives
The antibacterial efficacy of newly synthesized compounds is a critical determinant of their therapeutic potential. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various ofloxacin derivatives against a panel of Gram-positive and Gram-negative bacteria. The data is compiled from multiple studies to provide a comparative overview.
Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Ofloxacin and its Derivatives against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Staphylococcus epidermidis | Streptococcus pneumoniae | Enterococcus faecalis |
| Ofloxacin | 0.12 - 0.5 | < 0.016 | 0.06 | 1.0 | 1.0 - 4.0 |
| Ofloxacin-Chalcone Conjugate 1 | Enhancd Activity | Enhanced Activity | ND | ND | ND |
| Ofloxacin-Chalcone Conjugate 2 | Enhanced Activity | Enhanced Activity | ND | ND | ND |
| C-7 Piperazinyl Derivative 5h | < 0.016 | < 0.016 | ND | ND | ND |
| C-7 Piperazinyl Derivative 5k | < 0.016 | < 0.016 | ND | ND | ND |
| C-7 Piperazinyl Derivative 5l | 4.0 | 4.0 | ND | ND | ND |
ND: Not Determined Data compiled from multiple sources, direct comparison should be made with caution.
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Ofloxacin and its Derivatives against Gram-Negative Bacteria
| Compound | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Haemophilus influenzae | Neisseria gonorrhoeae |
| Ofloxacin | 0.03 - 0.06 | < 2.0 | ND | < 0.016 | < 0.016 |
| Ofloxacin-Chalcone Conjugate 1 | Enhanced Activity | Enhanced Activity | ND | ND | ND |
| Ofloxacin-Chalcone Conjugate 2 | Enhanced Activity | Enhanced Activity | ND | ND | ND |
| C-7 Piperazinyl Derivative 5h | < 0.016 | 16 | ND | ND | ND |
| C-7 Piperazinyl Derivative 5k | < 0.016 | 16 | ND | ND | ND |
| C-7 Piperazinyl Derivative 5l | < 0.016 | 16 | ND | ND | ND |
ND: Not Determined Data compiled from multiple sources, direct comparison should be made with caution.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the esterification of ofloxacin to its methyl ester, a crucial first step for further derivatization.
Materials:
-
Ofloxacin
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend ofloxacin (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with stirring.
-
Remove the ice bath and reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane:methanol gradient).
Protocol 2: Synthesis of N-Substituted Piperazinyl this compound Derivatives
This protocol outlines a general method for modifying the piperazinyl ring of this compound, a common strategy for generating novel fluoroquinolones.
Materials:
-
This compound
-
Desired alkyl or acyl halide (e.g., benzyl bromide, acetyl chloride)
-
Anhydrous Potassium Carbonate or Triethylamine
-
Anhydrous Acetonitrile or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetonitrile or DMF in a round-bottom flask under an inert atmosphere.
-
Add anhydrous potassium carbonate or triethylamine (1.5-2 equivalents) to the solution.
-
Add the desired alkyl or acyl halide (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude derivative by column chromatography on silica gel.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay
This protocol details the standardized method for assessing the in vitro antibacterial activity of the newly synthesized compounds.
Materials:
-
Synthesized Ofloxacin derivatives
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of each compound in MHB in the 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action and Potential for Altered Signaling
The primary mechanism of action for fluoroquinolones is the inhibition of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[1] Ofloxacin and its derivatives interfere with the DNA re-ligation step, leading to the accumulation of double-stranded DNA breaks and ultimately cell death.
Recent research suggests that the impact of fluoroquinolones may extend beyond direct enzyme inhibition, potentially affecting bacterial signaling pathways that regulate virulence and antibiotic resistance. For instance, in Escherichia coli, the CpxAR two-component system, which responds to envelope stress, has been shown to regulate the expression of multidrug efflux pump genes and can influence ofloxacin resistance.[1] Furthermore, the BasS/BasR two-component system in E. coli is involved in sensing environmental signals and can affect the bacterial sensitivity to antimicrobial agents.[2][3] The development of novel ofloxacin derivatives could lead to compounds with altered interactions with these or other signaling pathways, such as quorum sensing, which regulates collective behaviors in bacteria.
References
- 1. Regulation of ofloxacin resistance in Escherichia coli strains causing calf diarrhea by quorum-sensing acyl-homoserine lactone signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | BasS/BasR Two-Component System Affects the Sensitivity of Escherichia coli to Plantaricin BM-1 by Regulating the Tricarboxylic Acid Cycle [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral Separation of Ofloxacin Esters using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ofloxacin, a widely used fluoroquinolone antibiotic, is a chiral compound existing as two enantiomers: the pharmacologically active S-(-)-ofloxacin (levofloxacin) and the less active R-(+)-ofloxacin. Esterification of ofloxacin is a common strategy to create prodrugs with modified physicochemical properties, such as improved solubility or altered pharmacokinetic profiles. The stereochemistry of these ester prodrugs is critical, as the biological activity and potential toxicity can be enantiomer-dependent. Therefore, robust analytical methods for the chiral separation and quantification of ofloxacin esters are essential in drug development and quality control.
This document provides detailed application notes and protocols for the chiral separation of ofloxacin esters using High-Performance Liquid Chromatography (HPLC). Two primary approaches are presented: direct separation on a chiral stationary phase (CSP) and indirect separation following diastereomeric derivatization.
Direct Chiral Separation using a Polysaccharide-Based Chiral Stationary Phase
This method is a direct approach that leverages the stereoselective interactions between the enantiomers of the ofloxacin ester and a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for the resolution of a wide range of chiral compounds.[1][2][3]
Experimental Protocol
1. Sample Preparation:
-
Standard Solutions: Accurately weigh and dissolve the racemic ofloxacin ester standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution to the desired concentrations (e.g., 1-100 µg/mL).
-
Pharmaceutical Formulations (e.g., Tablets, Capsules):
-
Weigh and finely powder a representative number of units.
-
Accurately weigh a portion of the powder equivalent to a single dose of the ofloxacin ester.
-
Transfer the powder to a volumetric flask and add the mobile phase to dissolve the active ingredient.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
2. HPLC System and Conditions:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 294 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 indicates baseline separation.
-
Determine the enantiomeric purity by calculating the peak area percentage of each enantiomer relative to the total peak area of both enantiomers.
Expected Results (Hypothetical Data)
The following table summarizes the expected chromatographic parameters for the chiral separation of a hypothetical ofloxacin ethyl ester.
| Enantiomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Enantiomer 1 (S-) | 8.5 | 1.1 | - |
| Enantiomer 2 (R-) | 10.2 | 1.2 | 2.1 |
Indirect Chiral Separation via Diastereomeric Derivatization
Experimental Protocol
1. Derivatization Procedure:
-
To 1 mg of the ofloxacin ester sample in a vial, add 1 mL of dichloromethane.
-
Add 1.5 equivalents of a chiral derivatizing agent (e.g., N-Boc-L-proline).
-
Add 2 equivalents of a coupling reagent (e.g., N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, EEDQ) and 2 equivalents of triethylamine (TEA).
-
Vortex the mixture and allow it to react at room temperature for 1-2 hours, monitoring the reaction by TLC or a pilot HPLC run.
-
After the reaction is complete, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC System and Conditions:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
3. Data Analysis:
-
The two peaks in the chromatogram will correspond to the two diastereomeric derivatives.
-
Calculate the resolution and relative peak areas as described in the direct method to determine the enantiomeric composition of the original ofloxacin ester sample.
Expected Results (Hypothetical Data)
The following table presents hypothetical chromatographic data for the separation of diastereomeric derivatives of an ofloxacin ester.
| Diastereomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Diastereomer 1 | 12.3 | 1.3 | - |
| Diastereomer 2 | 14.8 | 1.2 | 2.5 |
Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ofloxacin Methyl Ester in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ofloxacin Methyl Ester in structure-activity relationship (SAR) studies. Ofloxacin, a second-generation fluoroquinolone antibiotic, offers a valuable scaffold for modification to explore and enhance antibacterial activity. The esterification of its C-6 carboxylic acid to this compound is a key step in derivatization, allowing for further chemical modifications and the investigation of the role of this functional group in the drug's mechanism of action.
Introduction to Ofloxacin and SAR
Ofloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting these topoisomerases, ofloxacin and other fluoroquinolones block bacterial cell division. The structure of ofloxacin, particularly the carboxylic acid at the C-6 position, is known to be critical for its antibacterial activity. Structure-activity relationship (SAR) studies on ofloxacin and its analogs aim to understand how different functional groups and structural modifications influence its potency, spectrum of activity, and pharmacokinetic properties.
Mechanism of Action: Inhibition of Bacterial DNA Replication
Ofloxacin targets and inhibits bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria. These enzymes are responsible for managing the topological state of DNA within the bacterial cell.
The key steps in the mechanism of action are:
-
Binding to the Enzyme-DNA Complex: Ofloxacin does not bind to the enzyme or DNA alone but rather to the complex formed between them.
-
Stabilization of the Cleavage Complex: The primary function of DNA gyrase and topoisomerase IV is to create transient double-stranded breaks in the DNA, allow another segment of DNA to pass through, and then reseal the break. Ofloxacin stabilizes the "cleavage complex" where the DNA is broken, preventing the resealing step.
-
Inhibition of DNA Replication and Transcription: The stabilized complex blocks the progression of the replication fork and transcription machinery, leading to a halt in essential cellular processes.
-
Induction of Cell Death: The accumulation of these stalled complexes and DNA breaks ultimately triggers a cascade of events leading to bacterial cell death.
Data Presentation: Antibacterial Activity
A critical aspect of SAR studies is the quantitative comparison of the biological activity of the parent compound and its derivatives. The antibacterial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
For comparative purposes, the MIC values for the parent compound, Ofloxacin, against common bacterial strains are provided below.
| Compound | Organism | Strain | MIC (µg/mL) |
| Ofloxacin | Escherichia coli | ATCC 25922 | 0.03 - 0.06[4] |
| Ofloxacin | Staphylococcus aureus | ATCC 29213 | 0.12 - 0.5[4] |
| Ofloxacin | Pseudomonas aeruginosa | ATCC 27853 | 1.0 - 4.0[4] |
| Ofloxacin | Methicillin-Resistant S. aureus (MRSA) | Clinical Isolates | 0.09 - 0.78[5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a straightforward esterification of the carboxylic acid group of Ofloxacin.
Materials:
-
Ofloxacin
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (or Thionyl Chloride)
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Reflux apparatus
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ofloxacin (1 equivalent) in anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution. Alternatively, for a more reactive approach, thionyl chloride can be used, which should be added dropwise at 0°C.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica gel.
Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.
Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well (except for a negative control well containing only broth) with 10 µL of the diluted bacterial suspension.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Conclusion
The study of this compound is a valuable component of SAR investigations on the fluoroquinolone scaffold. While the ester itself is not expected to be a potent antibacterial agent due to the modification of the essential carboxylic acid group, it serves as a crucial intermediate for the synthesis of other derivatives. The protocols provided herein offer a framework for the synthesis and evaluation of this compound, enabling researchers to further explore the chemical space around this important class of antibiotics. Future studies should focus on the synthesis of a series of ester derivatives with varying steric and electronic properties to further elucidate the role of the C-6 position in the antibacterial activity of ofloxacin.
References
- 1. Antibacterial activity of ofloxacin and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison [pubmed.ncbi.nlm.nih.gov]
- 3. Ofloxacin - Wikipedia [en.wikipedia.org]
- 4. Ofloxacin susceptibility testing quality control parameters for microdilution and disk diffusion, and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The activity of ofloxacin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ofloxacin Methyl Ester in Prodrug Design
Introduction
Ofloxacin is a broad-spectrum fluoroquinolone antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1][2] Despite its efficacy, ofloxacin's therapeutic profile can be enhanced through the strategic application of prodrug design. The synthesis of ofloxacin methyl ester, a simple ester prodrug, represents a key approach to potentially improve the drug's physicochemical properties, such as solubility and lipophilicity, which can influence its absorption, distribution, and ultimately its clinical utility.
The core principle behind the this compound prodrug strategy is to mask the carboxylic acid group of the parent ofloxacin molecule. This modification can lead to increased lipophilicity, potentially enhancing membrane permeability and oral absorption. Following administration, the ester linkage is designed to be cleaved by endogenous esterases present in the body, releasing the active ofloxacin at the site of action. This application note provides a comprehensive overview of the synthesis, characterization, and evaluation of this compound as a prodrug.
Mechanism of Action of Ofloxacin
Ofloxacin targets two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[1] DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and transcription.[1][2] Topoisomerase IV, on the other hand, is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[1] Ofloxacin binds to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome.[1] This disruption of DNA integrity triggers a cascade of events that ultimately results in bacterial cell death.
Experimental Protocols
1. Synthesis of this compound
This protocol describes a general method for the esterification of ofloxacin to its methyl ester derivative.
-
Materials:
-
Ofloxacin
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (if necessary)
-
-
Procedure:
-
Suspend ofloxacin in anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride or a catalytic amount of concentrated sulfuric acid dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for a specified time (e.g., 4-6 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
2. Physicochemical Characterization
-
A. Determination of Aqueous Solubility:
-
Prepare supersaturated solutions of ofloxacin and this compound in distilled water.
-
Shake the solutions at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium.
-
Centrifuge the solutions to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant, filter, and dilute appropriately.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
B. Determination of Partition Coefficient (Log P):
-
Prepare a solution of the test compound (ofloxacin or this compound) in n-octanol.
-
Mix the n-octanol solution with an equal volume of water (or a suitable buffer, e.g., phosphate buffer pH 7.4) in a separatory funnel.
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.
-
3. In Vitro Hydrolysis Study
This protocol assesses the chemical and enzymatic stability of this compound.
-
Materials:
-
This compound
-
Phosphate buffer solutions (pH 4.5 and pH 7.4)
-
Porcine liver esterase solution (or other suitable esterase)
-
HPLC system with a suitable column and mobile phase
-
Constant temperature water bath or incubator
-
-
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For chemical hydrolysis, add a small aliquot of the stock solution to pre-warmed phosphate buffer (pH 4.5 and pH 7.4) to achieve the desired final concentration.
-
For enzymatic hydrolysis, add a small aliquot of the stock solution to pre-warmed phosphate buffer (pH 7.4) containing a known concentration of porcine liver esterase.
-
Incubate the solutions at 37°C.
-
At predetermined time intervals, withdraw samples and immediately quench the reaction (e.g., by adding an equal volume of cold acetonitrile) to precipitate proteins and stop the hydrolysis.
-
Centrifuge the samples and analyze the supernatant by HPLC to quantify the remaining this compound and the formed ofloxacin.
-
Calculate the hydrolysis rate constant (k) and the half-life (t₁/₂) from the first-order degradation plot.
-
4. In Vitro Drug Release Study
This protocol evaluates the release of ofloxacin from a hypothetical formulation of this compound.
-
Materials:
-
This compound formulation (e.g., tablets or capsules)
-
USP dissolution apparatus (e.g., Type 2 - paddle)
-
Dissolution medium: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8)
-
HPLC system
-
-
Procedure:
-
Place the dissolution medium (e.g., 900 mL of SGF) in the dissolution vessel and maintain the temperature at 37 ± 0.5°C.
-
Place the this compound formulation in the dissolution vessel.
-
Start the apparatus at a specified rotation speed (e.g., 50 rpm).
-
Withdraw samples (e.g., 5 mL) at specified time intervals and replace with an equal volume of fresh, pre-warmed dissolution medium.
-
After a certain period in SGF (e.g., 2 hours), change the medium to SIF and continue the study.
-
Filter the samples and analyze the concentration of ofloxacin and this compound by HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
5. In Vitro Antibacterial Activity Assay (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of ofloxacin and this compound.
-
Materials:
-
Ofloxacin and this compound
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
-
Procedure:
-
Prepare serial two-fold dilutions of ofloxacin and this compound in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation
Table 1: Physicochemical Properties of Ofloxacin and this compound
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (mg/mL) | Log P (n-octanol/water) |
| Ofloxacin | 361.37 | Experimental Value | Experimental Value |
| This compound | 375.40 | Experimental Value | Experimental Value |
Note: "Experimental Value" should be replaced with data obtained from the characterization experiments.
Table 2: In Vitro Hydrolysis of this compound
| Condition | pH | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |
| Chemical Hydrolysis | 4.5 | Experimental Value | Experimental Value |
| Chemical Hydrolysis | 7.4 | Experimental Value | Experimental Value |
| Enzymatic Hydrolysis (Porcine Liver Esterase) | 7.4 | Experimental Value | Experimental Value |
Note: "Experimental Value" should be replaced with data obtained from the in vitro hydrolysis study.
Table 3: Minimum Inhibitory Concentrations (MIC) of Ofloxacin and this compound
| Bacterial Strain | MIC (µg/mL) |
| Ofloxacin | |
| Escherichia coli (ATCC 25922) | Experimental Value |
| Staphylococcus aureus (ATCC 29213) | Experimental Value |
| Pseudomonas aeruginosa (ATCC 27853) | Experimental Value |
Note: "Experimental Value" should be replaced with data obtained from the antibacterial activity assay.
References
Troubleshooting & Optimization
Technical Support Center: Ofloxacin Methyl Ester Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ofloxacin Methyl Ester. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in this compound synthesis?
A1: Researchers often face challenges related to incomplete reactions, formation of side products, and difficulties in purification. Key issues include incomplete esterification of the ofloxacin carboxylic acid, potential hydrolysis of the methyl ester product, and the formation of impurities such as decarboxylated ofloxacin and Ofloxacin N-oxide.[1][2][3] Purification can also be challenging due to the similar polarity of the product and certain impurities.[4]
Q2: How can I monitor the progress of the esterification reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5]
-
TLC: Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the more polar ofloxacin starting material from the less polar this compound product. The reaction is complete when the ofloxacin spot is no longer visible.
-
HPLC: A reverse-phase HPLC method can provide quantitative information on the conversion of ofloxacin to its methyl ester.[4][5]
Q3: What are the typical yields for this compound synthesis?
A3: The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. While specific yields for the methyl ester are not always reported in literature focused on the final ofloxacin product, the esterification of similar carboxylic acids can achieve high conversions. However, subsequent steps and purification can lower the overall isolated yield. For instance, in related syntheses, yields for cyclization and subsequent hydrolysis steps are reported in the range of 73-94%.[4] A modified synthetic route for ofloxacin reported an overall yield of 57%.[6]
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incomplete reaction | - Increase reaction time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Some esterification reactions can be slow.[7] - Increase temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions. - Use a more effective catalyst: If using an acid catalyst like sulfuric acid, ensure it is fresh and used in the appropriate concentration. For challenging esterifications, consider using coupling agents like DCC (dicyclohexylcarbodiimide) or thionyl chloride to first form a more reactive acyl chloride. |
| Degradation of starting material or product | - Check reaction temperature: Ofloxacin and its ester can be sensitive to high temperatures. Avoid excessive heating. - Inert atmosphere: If sensitive functional groups are present, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Issues with reagents | - Check purity of ofloxacin: Impurities in the starting material can interfere with the reaction. - Use dry solvent: For reactions sensitive to water, ensure that the solvent (e.g., methanol) is anhydrous. Water can hydrolyze the ester product back to the carboxylic acid, especially under acidic conditions. |
Problem 2: Presence of Impurities in the Final Product
Common Impurities and Mitigation Strategies
| Impurity | Identification | Prevention and Removal |
| Unreacted Ofloxacin | Appears as a more polar spot on TLC compared to the product. Can be quantified by HPLC. | Prevention: Ensure the esterification reaction goes to completion by optimizing reaction time and temperature. Removal: Can often be removed by column chromatography or by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic ofloxacin. |
| Decarboxylated Ofloxacin | This impurity has a lower molecular weight and can be identified by mass spectrometry.[1] | Prevention: This is often a result of excessive heat during the synthesis or workup. Maintain careful temperature control.[1] |
| Ofloxacin N-oxide | The N-oxide is more polar than ofloxacin and can be detected by HPLC and mass spectrometry.[2][3] | Prevention: Avoid strong oxidizing conditions and prolonged exposure to air, especially at elevated temperatures. The piperazine nitrogen is susceptible to oxidation.[8] Removal: Can be challenging to remove due to its polarity. Column chromatography with a carefully selected solvent gradient may be effective. |
Experimental Protocols
Protocol 1: Fischer Esterification of Ofloxacin
This protocol is a general guideline based on the Fischer esterification of carboxylic acids.[9][10][11]
-
Dissolve Ofloxacin: Dissolve ofloxacin in an excess of dry methanol.
-
Add Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid while cooling the mixture in an ice bath.
-
Reaction: Stir the reaction mixture at room temperature or gently reflux for several hours. Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the this compound into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.[4]
Visual Guides
Diagram 1: Troubleshooting Logic for Low Yield
A flowchart for troubleshooting low product yield.
Diagram 2: this compound Synthesis Workflow
A general workflow for the synthesis and purification.
References
- 1. CN102093388B - Method for preparing decarboxylated levofloxacin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Ofloxacin N-oxide | C18H20FN3O5 | CID 10362217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103755722A - Levofloxacin and ofloxacin synthesis method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03975K [pubs.rsc.org]
- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Ofloxacin Methyl Ester Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation products of Ofloxacin Methyl Ester. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental studies.
Degradation Profile of this compound
This compound, an ester derivative of the fluoroquinolone antibiotic Ofloxacin, is susceptible to degradation under various stress conditions. The primary degradation pathway involves the hydrolysis of the methyl ester group to form Ofloxacin. Subsequently, Ofloxacin can undergo further degradation. Understanding these degradation pathways is crucial for stability-indicating assay development and ensuring the quality and safety of pharmaceutical preparations.
Summary of Degradation Products
The table below summarizes the known and potential degradation products of this compound under different stress conditions. The formation of these products is inferred from studies on Ofloxacin and the chemical nature of the ester linkage.
| Stress Condition | Potential Degradation Products | Remarks |
| Acidic Hydrolysis | Ofloxacin, Decarboxyofloxacin | This compound is expected to hydrolyze to Ofloxacin, which is susceptible to further degradation, including decarboxylation under acidic conditions.[1] |
| Alkaline Hydrolysis | Ofloxacin | The ester linkage is readily cleaved under basic conditions to yield Ofloxacin. Ofloxacin itself is also affected by alkaline conditions.[1] |
| Oxidative | Ofloxacin-N-oxide, Des-methyl Ofloxacin | Oxidation can lead to the formation of the N-oxide on the piperazine ring and demethylation.[2] |
| Thermal | Similar to hydrolytic and oxidative products | Degradation under dry heat may be less significant but can lead to a reduction in the parent compound.[1] |
| Photolytic | Decarboxyofloxacin, products of piperazine ring opening | Ofloxacin is known to be susceptible to photolytic degradation, leading to decarboxylation and cleavage of the piperazine ring.[3] Similar degradation is expected for the methyl ester. |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies are essential for identifying and quantifying degradation products.
Forced Degradation Studies (General Protocol)
Forced degradation studies are performed to intentionally degrade the drug substance to an extent that generates a sufficient amount of degradation products for analytical detection and characterization.[3]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Reflux the solution for a specified period (e.g., 8 hours) at a controlled temperature (e.g., 80°C).
-
Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Reflux the solution for a specified period (e.g., 8 hours) at a controlled temperature (e.g., 80°C).
-
Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% v/v).
-
Keep the solution at room temperature for a specified duration or until significant degradation is observed.
-
Dilute to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Expose the solid drug substance or a solution to dry heat in an oven at a high temperature (e.g., 105°C) for a defined period.
-
For solutions, the sample is then diluted to a suitable concentration. For the solid, it is dissolved and diluted.
-
-
Photolytic Degradation:
-
Expose a solution of the drug substance to UV light (e.g., 254 nm) or sunlight for a sufficient duration to induce degradation.
-
A control sample should be kept in the dark under the same conditions.
-
Dilute the exposed sample to a suitable concentration for analysis.
-
3. Analytical Method:
-
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is used to separate and quantify the parent drug and its degradation products.
Degradation Pathway Visualization
The following diagram illustrates the potential degradation pathways of this compound. The primary step is the hydrolysis of the ester to form Ofloxacin, which then undergoes further degradation.
Caption: Potential degradation pathways of this compound.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the analysis of this compound degradation.
Q1: My chromatogram shows a significant peak that I cannot identify after acidic stress testing.
A1: This is likely Ofloxacin, the primary hydrolysis product of this compound. To confirm, you should:
-
Run a standard: Inject a known standard of Ofloxacin and compare the retention time with the unknown peak.
-
Mass Spectrometry: Use LC-MS to determine the mass-to-charge ratio (m/z) of the peak. The m/z of Ofloxacin should correspond to its molecular weight.
Q2: I am not observing any degradation under oxidative stress with 3% hydrogen peroxide.
A2: Ofloxacin and its derivatives can be relatively stable to mild oxidative conditions. To induce degradation, you can try:
-
Increasing the concentration of hydrogen peroxide: Use a higher concentration (e.g., up to 30%).
-
Increasing the reaction time or temperature: Prolong the exposure time or gently heat the reaction mixture.
-
Using a different oxidizing agent: Consider using other agents like AIBN (azobisisobutyronitrile) if peroxide is ineffective.
Q3: How can I differentiate between degradation products of the drug substance and those from the excipients in a formulation?
A3: To distinguish between drug and excipient degradation, you should:
-
Analyze a placebo: Prepare a placebo formulation (containing all excipients but no active pharmaceutical ingredient) and subject it to the same stress conditions. Any peaks appearing in the stressed placebo chromatogram are likely from excipient degradation.
-
Use a mass detector: An MS detector can help in identifying peaks related to the drug substance based on their specific mass fragmentation patterns.
Q4: My photostability study shows multiple small peaks that are difficult to resolve.
A4: Photolytic degradation can often lead to a complex mixture of products. To improve resolution:
-
Optimize your HPLC method:
-
Gradient Elution: Employ a gradient elution program with a suitable mobile phase to improve the separation of closely eluting peaks.
-
Column Chemistry: Try a different column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
-
Mobile Phase pH: Adjust the pH of the mobile phase to alter the ionization and retention of the degradation products.
-
-
2D-LC: For very complex mixtures, two-dimensional liquid chromatography can provide enhanced separation.
Q5: What is the best way to quantify the degradation products?
A5: Quantification of degradation products requires a validated stability-indicating method.
-
Reference Standards: If reference standards for the degradation products are available, you can generate calibration curves for each.
-
Relative Response Factors (RRFs): If standards are not available, you can estimate the concentration of the degradation products relative to the parent compound using their peak areas and assuming an RRF of 1.0. However, for accurate quantification, determining the actual RRFs by isolating the impurities or using techniques like NMR is recommended.
References
troubleshooting peak tailing for Ofloxacin Methyl Ester in HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Ofloxacin Methyl Ester, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can affect resolution, sensitivity, and accurate quantification. This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.
dot
Caption: A flowchart illustrating the logical workflow for troubleshooting peak tailing in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for basic compounds like this compound in reversed-phase HPLC is often attributed to secondary interactions between the analyte and the stationary phase.[1][2][3] The primary cause is the interaction of the basic analyte with acidic silanol groups (Si-OH) present on the surface of silica-based columns.[1][2][4] These interactions can be in the form of hydrogen bonding or ion exchange, leading to a portion of the analyte being retained more strongly and eluting later, which results in a tailed peak.[1]
Other contributing factors can include:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5]
-
Extra-column Volume: Excessive tubing length or poorly connected fittings can cause band broadening and tailing.[6]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[5][7]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the silanol groups, affecting the extent of secondary interactions.[2][6]
Q2: How can I reduce peak tailing by modifying the mobile phase?
Optimizing the mobile phase is a critical step in mitigating peak tailing. Here are several strategies:
-
Adjusting pH: For a basic compound like this compound, lowering the mobile phase pH (typically to ≤ 3) can suppress the ionization of silanol groups, thereby reducing their interaction with the protonated basic analyte.[2][6] This can be achieved using additives like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer.[6][8]
-
Using Mobile Phase Additives:
-
Competing Bases: Additives like triethylamine (TEA) can be added to the mobile phase (e.g., 5-20 mM).[8] TEA acts as a "silanol blocker" by interacting with the active silanol sites, thus preventing the analyte from doing so.[6][8]
-
Inorganic Salts: Increasing the ionic strength of the mobile phase with salts like ammonium formate or ammonium acetate can help to mask the silanol interactions and improve peak shape.[6][9] This is particularly useful for LC-MS applications.[6]
-
-
Solvent Choice: The choice of organic modifier (e.g., acetonitrile vs. methanol) can also influence peak shape. It is advisable to experiment with different solvents to find the optimal conditions.
Q3: When should I consider changing the HPLC column to address peak tailing?
If mobile phase optimization does not resolve the peak tailing issue, the column itself may be the root cause. Consider the following column-related solutions:
-
Use End-Capped Columns: Modern columns are often "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent to make them inert.[4][6] Using a well-end-capped column is a primary strategy to reduce peak tailing for basic compounds.[6]
-
Select High-Purity Silica (Type B): Older columns were often made with "Type A" silica, which has a higher metal content and more acidic silanol groups.[2] Modern "Type B" silica is of higher purity, with fewer and less acidic silanol groups, resulting in significantly improved peak shapes for basic analytes.[2]
-
Consider Alternative Stationary Phases:
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, which can shield the analyte from silanol interactions and offer a wider pH stability range.[2]
-
Non-Silica-Based Columns: Columns packed with polymeric materials (e.g., polystyrene-divinylbenzene) or other inorganic oxides (e.g., zirconia) completely eliminate the issue of silanol interactions.[2]
-
dot
Caption: Diagram illustrating the chemical interaction leading to peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound
This protocol outlines a systematic approach to optimizing the mobile phase to reduce peak tailing.
1. Initial Conditions (Based on a method for Ofloxacin[10]):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 0.05M Phosphate buffer (pH 4.6) : Acetonitrile (55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 255 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
2. pH Adjustment:
-
Prepare mobile phases with varying pH values. Start by lowering the pH of the aqueous component.
-
Mobile Phase A: 0.1% Formic acid in water : Acetonitrile (adjust ratio for suitable retention)
-
Mobile Phase B: 0.1% Trifluoroacetic acid in water : Acetonitrile (adjust ratio)
-
Mobile Phase C: 20 mM Ammonium formate (pH 3.0) : Acetonitrile (adjust ratio)
-
-
Inject the this compound standard under each condition and compare the peak asymmetry factor.
3. Addition of a Competing Base:
-
To the optimized mobile phase from step 2 (if tailing persists), add triethylamine (TEA).
-
Prepare a mobile phase with 10 mM TEA and adjust the pH with phosphoric acid to the desired value.
-
Equilibrate the column thoroughly with the new mobile phase before injection.
-
Evaluate the peak shape. Note that TEA can suppress ionization in mass spectrometry.
Protocol 2: Column Selection and Evaluation
This protocol describes how to select and test different columns to minimize peak tailing.
1. Column Types to Evaluate:
-
Standard End-Capped C18: A modern, high-purity (Type B) silica column.
-
Polar-Embedded C18: A C18 column with a polar group embedded in the alkyl chain to shield silanol interactions.
-
Hybrid Silica C18: A column with a hybrid organic/inorganic particle structure.
-
Polymer-Based Column: A non-silica-based column for comparison.
2. Evaluation Procedure:
-
Use the optimized mobile phase from Protocol 1.
-
Install each column and equilibrate thoroughly.
-
Inject the this compound standard.
-
For each column, record the retention time, peak asymmetry (tailing factor), and theoretical plates.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase Aqueous Component | pH | Tailing Factor | Theoretical Plates |
| 0.05M Phosphate Buffer | 4.6 | (Experimental Value) | (Experimental Value) |
| 0.1% Formic Acid | ~2.7 | (Experimental Value) | (Experimental Value) |
| 20 mM Ammonium Formate | 3.0 | (Experimental Value) | (Experimental Value) |
| 0.1% Trifluoroacetic Acid | ~2.0 | (Experimental Value) | (Experimental Value) |
Table 2: Effect of Column Chemistry on Peak Shape
| Column Type | Tailing Factor | Theoretical Plates |
| Standard End-Capped C18 | (Experimental Value) | (Experimental Value) |
| Polar-Embedded C18 | (Experimental Value) | (Experimental Value) |
| Hybrid Silica C18 | (Experimental Value) | (Experimental Value) |
| Polymer-Based | (Experimental Value) | (Experimental Value) |
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. youtube.com [youtube.com]
- 4. chromanik.co.jp [chromanik.co.jp]
- 5. youtube.com [youtube.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. m.youtube.com [m.youtube.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ofloxacin Methyl Ester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ofloxacin Methyl Ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of its carboxylic acid precursor, (±)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid. This reaction typically involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and driving the equilibrium towards the ester product is key to achieving a high yield.
Q2: What are the critical parameters that influence the yield of the esterification reaction?
A2: Several parameters critically affect the yield of this compound synthesis:
-
Reagent Purity: The purity of the starting carboxylic acid and methanol is crucial. Impurities can lead to side reactions and lower yields.
-
Catalyst Concentration: The concentration of the acid catalyst influences the reaction rate. However, excessively high concentrations can lead to degradation of the product.
-
Temperature: The reaction is typically performed at reflux to increase the reaction rate. The optimal temperature depends on the solvent and catalyst used.
-
Reaction Time: Sufficient reaction time is necessary to reach equilibrium. The progress of the reaction should be monitored to determine the optimal time.
-
Water Content: The presence of water can shift the equilibrium back towards the reactants, reducing the ester yield. It is essential to use anhydrous reagents and conditions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be periodically analyzed to observe the disappearance of the starting carboxylic acid and the appearance of the methyl ester product.
Q4: What are the potential side reactions during the synthesis?
A4: Potential side reactions include:
-
Decomposition: At excessively high temperatures or with prolonged reaction times, the starting material or product may decompose.
-
Ether Formation: Under acidic conditions, the alcohol (methanol) can undergo self-condensation to form dimethyl ether, although this is less common under typical esterification conditions.
-
Incomplete Reaction: If the reaction is not driven to completion, a significant amount of the starting carboxylic acid will remain.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Increase reaction time. - Increase the molar excess of methanol. - Increase the catalyst concentration incrementally. |
| Presence of water | - Use anhydrous methanol and starting material. - Dry all glassware thoroughly before use. - Consider using a Dean-Stark apparatus to remove water azeotropically if a suitable solvent is used. | |
| Suboptimal temperature | - Ensure the reaction is maintained at the appropriate reflux temperature. | |
| Impure Product | Presence of starting material | - Optimize reaction conditions to drive the reaction to completion. - Purify the product using recrystallization or column chromatography. |
| Formation of byproducts | - Lower the reaction temperature to minimize decomposition. - Reduce the catalyst concentration if charring or significant discoloration is observed. | |
| Reaction Not Proceeding | Inactive catalyst | - Use a fresh, unopened bottle of the acid catalyst. |
| Low reaction temperature | - Verify the heating apparatus is functioning correctly and the reaction is reaching the target temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst
Materials:
-
(±)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a stirred suspension of (±)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid (1.0 eq) in anhydrous methanol (20 volumes), slowly add concentrated sulfuric acid (0.2 eq) at room temperature.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure ester.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Relationship of parameters affecting yield.
Technical Support Center: Forced Degradation Study of Ofloxacin Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Ofloxacin Methyl Ester.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in a forced degradation study of this compound?
Forced degradation studies for this compound, in line with ICH guidelines, typically involve the following stress conditions to assess its stability and identify potential degradation products:
-
Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl) at elevated temperatures.
-
Alkaline Hydrolysis: Exposure to basic conditions (e.g., 0.1 M NaOH) at elevated temperatures. This is particularly important for the methyl ester, as it can be hydrolyzed to ofloxacin.
-
Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C) in a solid or solution state.[1][2][3]
-
Photolytic Degradation: Exposure to UV and visible light to assess photosensitivity.[4][5]
Q2: What are the expected degradation pathways for this compound?
Based on the known degradation of ofloxacin, the primary degradation pathways for this compound are expected to involve:
-
Hydrolysis of the methyl ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding ofloxacin as a primary degradant.
-
Opening of the piperazinyl ring: This is a common degradation pathway for fluoroquinolones.[6][7][8]
-
Decarboxylation: Loss of the carboxyl group (after hydrolysis of the ester) can occur under certain stress conditions.[6][7][8][9]
-
N-oxidation: The nitrogen atoms in the piperazine ring can be oxidized.[10]
-
Des-methyl ofloxacin: Cleavage of the methyl group from the piperazine ring.[10][11]
Q3: How can I analyze the samples from a forced degradation study of this compound?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[11] Key considerations for the analytical method include:
-
Column: A C18 column is frequently used for the separation of ofloxacin and its degradation products.[4][10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of polar and non-polar degradants.
-
Detection: UV detection at the λmax of ofloxacin (around 299 nm) is typically used.[5]
-
Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying this compound in the presence of its degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild (concentration, temperature, or duration). | Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer exposure time). Ensure proper experimental setup. |
| Complete degradation of the drug substance. | Stress conditions are too harsh. | Reduce the strength of the stressor. For example, use a lower concentration of acid/base, decrease the temperature, or shorten the exposure time. |
| Poor resolution between the parent drug and degradation products in HPLC. | The analytical method is not optimized. | Modify the HPLC method. This could involve changing the mobile phase composition, gradient profile, column type, or pH of the mobile phase. |
| Appearance of unknown peaks in the chromatogram. | These could be degradation products, impurities from reagents, or artifacts from the sample preparation. | Use high-purity reagents and solvents. Perform a blank analysis (without the drug substance) under the same stress conditions to identify any peaks originating from the reagents or solvent system. Use techniques like LC-MS/MS to identify the structure of the unknown peaks.[4][6][7] |
| Variability in degradation results. | Inconsistent experimental conditions. | Ensure precise control over all experimental parameters, including temperature, concentration of stressors, and exposure times. Use calibrated equipment. |
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Parameters | % Degradation of this compound | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | 15% | Ofloxacin, Unknown Product 1 |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 8h | 45% | Ofloxacin, Decarboxylated Ofloxacin |
| Oxidative | 30% H₂O₂ at RT for 48h | 25% | Ofloxacin N-oxide, 9-methyl piperizine[10][11] |
| Thermal | 80°C for 72h | 8% | Minor unknown products |
| Photolytic | UV light (254 nm) for 48h | 12% | Photodegradation Product A, B |
Experimental Protocols
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a suitable amount of this compound in a volumetric flask using a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution in a water bath at 80°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
3. Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution in a water bath at 60°C for 8 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 48 hours, protected from light.
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
5. Thermal Degradation (Solution):
-
Take 1 mL of the stock solution in a sealed vial.
-
Keep the vial in a hot air oven maintained at 80°C for 72 hours.
-
After the specified time, cool the solution to room temperature.
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
6. Photolytic Degradation:
-
Expose a thin layer of the solid drug substance or the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 48 hours.
-
A parallel sample should be kept in the dark to serve as a control.
-
After exposure, dissolve the solid sample or dilute the solution with the mobile phase for HPLC analysis.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment [zenodo.org]
- 9. Degradation potential of ofloxacin and its resulting transformation products during Fenton oxidation process [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ofloxacin Methyl Ester Impurity Profiling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the impurity profiling and identification of Ofloxacin Methyl Ester.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound and its impurities, particularly using High-Performance Liquid Chromatography (HPLC).
Question: I am seeing a new, unexpected peak in my HPLC chromatogram. How do I identify its source?
Answer:
An unexpected peak can originate from the sample, the mobile phase, or the HPLC system itself. Follow a systematic approach to identify the source:
-
System Blank Analysis: Inject a blank solvent (typically your mobile phase or sample diluent). If the peak is present, it may be a "ghost peak" originating from contamination in the mobile phase, system tubing, or carryover from a previous injection.
-
Mobile Phase Check: Prepare fresh mobile phase using high-purity solvents and reagents. Contamination or degradation of mobile phase components can introduce extraneous peaks.
-
Sample Degradation: this compound can degrade under certain conditions. The most common degradation product is Ofloxacin (the carboxylic acid form) due to hydrolysis. Compare the retention time of the unknown peak with an Ofloxacin reference standard. Photodegradation is also a known issue for ofloxacin and related compounds.[1]
-
Process-Related Impurity: The peak could be an impurity from the synthesis process, such as unreacted starting materials or by-products. Review the synthesis scheme of your this compound to identify potential candidates. A common process-related impurity is the difluoro carboxylic acid precursor, often referred to as Ofloxacin EP Impurity A.[2]
Question: My this compound peak is showing significant tailing. What can I do to improve peak shape?
Answer:
Peak tailing for fluoroquinolone compounds is often due to secondary interactions with the stationary phase. Here are steps to improve peak shape:
-
Adjust Mobile Phase pH: Ofloxacin and its derivatives are basic compounds. Interactions with residual acidic silanols on the silica-based column packing are a common cause of tailing. Increasing the pH of the aqueous portion of your mobile phase can suppress this interaction. However, ensure the pH remains within the stable range for your column (typically pH 2-8 for standard silica columns).
-
Use a Competitive Base: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing the tailing of your analyte.[3]
-
Check for Column Contamination: Strongly retained basic compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing. Flush the column with a strong solvent wash protocol recommended by the manufacturer.
-
Consider a Different Column: If the issue persists, consider using a column with high-purity silica or one that is end-capped to minimize residual silanols. Alternatively, a column designed for basic compounds may provide better performance.
Question: My retention times are drifting to shorter or longer times during a sequence of runs. What is the cause?
Answer:
Retention time drift can compromise data reliability. The most common causes are:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially critical for gradient methods. A common rule is to flush the column with 10-20 column volumes of the initial mobile phase.
-
Mobile Phase Composition Change: If you are mixing mobile phase components online, ensure the pump is functioning correctly. If preparing the mobile phase manually (pre-mixed), volatile organic solvents (like acetonitrile) can evaporate over time, changing the mobile phase composition and affecting retention. Prepare fresh mobile phase daily.
-
Temperature Fluctuations: Column temperature significantly impacts retention times. Use a column thermostat to maintain a constant, stable temperature. Even minor fluctuations in ambient lab temperature can cause drift.
-
Column Aging/Contamination: Over time, the stationary phase of the column can degrade or become contaminated, leading to changes in retention. If other factors have been ruled out, it may be time to replace the column.
Frequently Asked Questions (FAQs)
Question: What are the most likely impurities to be found in a sample of this compound?
Answer:
Impurities in this compound can be categorized as process-related impurities (from synthesis) and degradation products.
-
Process-Related Impurities:
-
Ofloxacin (Carboxylic Acid): Incomplete esterification during synthesis will leave residual Ofloxacin.
-
Ofloxacin EP Impurity A: (3RS)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid. This is a key intermediate in the synthesis of ofloxacin.[2]
-
Des-methyl Ofloxacin: An impurity where the methyl group on the piperazine ring is absent.[3]
-
-
Degradation Products:
-
Ofloxacin (Carboxylic Acid): The primary degradation product, formed via hydrolysis of the methyl ester.
-
Ofloxacin-N-Oxide: Oxidation of the piperazine nitrogen atom can lead to the formation of this impurity.[3]
-
Photodegradation Products: Exposure to light can cause complex degradation pathways.[1]
-
Question: Which analytical techniques are best for identifying and quantifying this compound impurities?
Answer:
A combination of techniques is typically used for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary method for separating and quantifying impurities. A reversed-phase C18 column is most common.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for identifying unknown impurities. It provides molecular weight information and fragmentation patterns, which are crucial for structure elucidation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural confirmation of isolated impurities.
Experimental Protocols & Data
Detailed Protocol: HPLC-UV Method for Impurity Profiling
This protocol is a representative method for the analysis of this compound and its related impurities. Method optimization and validation are required for specific applications.
-
Chromatographic System:
-
HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Materials:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Prepare a buffer of 20 mM potassium dihydrogen phosphate, adjust pH to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Mobile Phase A and Acetonitrile (70:30 v/v).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 294 nm |
| Gradient Program | |
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 | 10 |
| 35 | 70 |
| 40 | 70 |
| 42 | 10 |
| 50 | 10 |
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Identify and integrate all peaks. Calculate the percentage of each impurity using the area normalization method, assuming the relative response factor (RRF) is 1.0 unless previously determined.
-
Table 1: Typical HPLC Method Parameters for Ofloxacin Analysis
This table summarizes common parameters found in literature for analyzing ofloxacin and its related substances, which can be adapted for this compound.
| Parameter | Typical Value / Range | Reference |
| Column | C18 (250 x 4.6 mm, 5µm) | [3][4] |
| Mobile Phase (Aqueous) | Phosphate or Acetate Buffer | [4] |
| Mobile Phase (Organic) | Acetonitrile or Methanol | [4] |
| pH | 3.0 - 5.0 | [4] |
| Detection Wavelength | 293 - 295 nm | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Column Temperature | 30 - 40°C | [3] |
Table 2: Common Ofloxacin-Related Impurities
This table lists known impurities of Ofloxacin that should be considered during the analysis of this compound.
| Impurity Name | Common Abbreviation | Type | Potential Retention Time |
| Ofloxacin | - | Process / Degradation | ~20 min (under gradient conditions)[3] |
| Des-carboxy Ofloxacin | - | Degradation | Early eluting |
| Ofloxacin-N-Oxide | - | Degradation | Later eluting than Ofloxacin[3] |
| N-Des-methyl Ofloxacin | - | Process | Close to Ofloxacin peak[3] |
| 9,10-Difluoro...carboxylic acid | Ofloxacin EP Impurity A | Process | Later eluting than Ofloxacin[3] |
References
Resolving Solubility Challenges with Ofloxacin Methyl Ester: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of compounds is a critical first step in any experiment. Ofloxacin Methyl Ester, a derivative of the fluoroquinolone antibiotic Ofloxacin, can present solubility challenges that may impact experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Ofloxacin?
This compound is an ester derivative of Ofloxacin. The addition of a methyl ester group to the carboxylic acid moiety of Ofloxacin increases its lipophilicity, which can alter its solubility profile compared to the parent compound. While Ofloxacin's solubility is pH-dependent, this compound's solubility is more influenced by the choice of organic solvent.
Q2: In which solvents is this compound expected to be soluble?
Q3: Why is my this compound not dissolving?
Several factors can contribute to solubility issues:
-
Solvent Choice: The selected solvent may not be optimal for dissolving this compound.
-
Compound Purity: Impurities in the compound can affect its solubility.
-
Temperature: Solubility is often temperature-dependent. Heating the solution may aid dissolution.
-
Moisture: For certain organic solvents like DMSO, absorbed moisture can reduce the solubility of the compound.[1]
-
pH of Aqueous Solutions: If attempting to dissolve in an aqueous buffer, the pH can significantly impact the solubility of any residual, unesterified Ofloxacin or if the ester hydrolyzes back to the parent compound.
Troubleshooting Guide
If you are encountering solubility issues with this compound, consider the following troubleshooting steps:
Initial Steps:
-
Verify the Compound: Confirm the identity and purity of your this compound through appropriate analytical techniques.
-
Select an Appropriate Solvent: Start with common organic solvents known to dissolve similar compounds. Based on data for the related compound (R)-Ofloxacin, DMSO and DMF are good starting points.[2]
-
Use Fresh, Anhydrous Solvent: Particularly when using hygroscopic solvents like DMSO, ensure they are dry to prevent reduced solubility.[1]
Advanced Troubleshooting:
-
Sonication: Gentle sonication can help to break up particulates and enhance dissolution.
-
Gentle Heating: Warming the solution can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures.
-
Co-Solvents: If solubility in a single solvent is limited, a co-solvent system may be effective. For example, a small amount of DMSO can be used to initially dissolve the compound before adding an aqueous buffer.
Solubility Data Summary
The following table summarizes the available solubility data for Ofloxacin and its enantiomer, (R)-Ofloxacin. Note: This data is for the parent compound and its enantiomer, not this compound, but can serve as a starting point for solvent selection.
| Compound | Solvent | Solubility |
| Ofloxacin | DMSO | ~1 mg/mL[1] |
| (R)-Ofloxacin | Ethanol | ~1 mg/mL[2] |
| (R)-Ofloxacin | DMSO | ~20 mg/mL[2] |
| (R)-Ofloxacin | DMF | ~20 mg/mL[2] |
| (R)-Ofloxacin | PBS (pH 7.2) | ~10 mg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a stock solution of this compound in an organic solvent such as DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at an appropriate temperature, protected from light and moisture.
Signaling Pathways and Experimental Workflows
Ofloxacin's Mechanism of Action
Ofloxacin, the parent compound of this compound, exerts its antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, Ofloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.
Caption: Inhibition of DNA Gyrase and Topoisomerase IV by Ofloxacin.
MAPK/ERK Signaling Pathway
Ofloxacin has been reported to affect the ERK mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and survival.
Caption: Overview of the MAPK/ERK signaling cascade.
Experimental Workflow for Solubility Determination
For a definitive understanding of this compound's solubility, a systematic experimental approach is recommended.
References
Technical Support Center: Ofloxacin Methyl Ester Reference Standard Stability Testing
This guide provides comprehensive information on the stability testing protocol for Ofloxacin Methyl Ester reference standard, addressing potential issues researchers may encounter.
Frequently Asked Questions (FAQs)
1. What is the purpose of stability testing for this compound reference standard?
Stability testing for this compound, an impurity of Ofloxacin, is crucial to determine the time frame over which the reference standard remains within its specified quality attributes when stored under defined conditions. This ensures the accuracy and reliability of analytical results when using this standard to identify and quantify the this compound impurity in drug substances and products. The re-test period or shelf life is established based on this data.[1]
2. What are the general principles for designing a stability study for a reference standard?
A stability study for a reference standard like this compound should be based on the principles outlined in the ICH Q1A(R2) guideline.[2][3] The study should include:
-
Systematic Testing: Evaluating the physical, chemical, and microbiological attributes of the reference standard at specific time intervals.[1]
-
Defined Storage Conditions: Utilizing controlled temperature and humidity conditions to simulate long-term and accelerated storage scenarios.[4][5]
-
Validated Analytical Methods: Employing stability-indicating analytical methods that can accurately detect and quantify degradation products.
-
Batch Selection: Using at least one to three representative batches of the reference standard for the study.[1][6][7]
3. What storage conditions are recommended for the stability study of this compound?
The recommended storage conditions are derived from the ICH Q1A(R2) guideline and are designed to cover different climatic zones.[2]
| Storage Condition | Temperature | Relative Humidity | Minimum Duration |
| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months (or longer) |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
Note: The selection of storage conditions should be justified based on the intended storage and shipping conditions of the reference standard.
4. What analytical tests should be included in the stability protocol?
The stability protocol should include tests that are sensitive to the degradation of this compound. Key tests include:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay/Purity: A stability-indicating HPLC method to determine the potency and purity of the reference standard.
-
Degradation Products: Quantification of any new or existing degradation products.
-
Water Content: Determination of water content, as moisture can influence stability.
-
Clarity and Color of Solution: For standards intended for use in solution.
5. How is a "significant change" defined in a stability study?
According to ICH Q1A(R2), a significant change for a drug substance is defined as a failure to meet its specification. For a reference standard, this would typically involve a significant decrease in assay value or the formation of degradation products exceeding an established limit.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected drop in assay value | - Inaccurate preparation of standard or sample solutions.- Instability of the analytical solution.- Degradation of the reference standard due to improper storage. | - Verify the accuracy of weighing and dilution steps.- Assess the stability of the sample solution over the analysis time.- Confirm that the storage conditions of the reference standard have been maintained. |
| Appearance of new peaks in the chromatogram | - Formation of degradation products.- Contamination of the sample or mobile phase.- Issues with the HPLC system (e.g., column bleed). | - Perform forced degradation studies to identify potential degradation products.- Prepare fresh mobile phase and re-inject a known standard.- Run a blank gradient to check for system-related peaks. |
| Change in physical appearance (e.g., color change) | - Exposure to light (photodegradation).- Exposure to high temperatures or humidity. | - Review the photostability data for the reference standard.- Ensure the standard is stored in a light-protected container and at the correct temperature and humidity. |
| High variability in results between time points | - Inconsistent analytical procedure.- Non-homogeneity of the reference standard batch. | - Ensure consistent execution of the analytical method by the same or well-trained analysts.- Re-test samples from the same time point, ensuring proper sample preparation to address potential homogeneity issues. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
1. Objective: To provide a validated High-Performance Liquid Chromatography (HPLC) method for the determination of the stability of this compound reference standard.
2. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid (AR grade)
-
Water (HPLC grade)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Ortho-phosphoric acid in water (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 255 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Diluent | Methanol |
4. Preparation of Solutions:
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Sample Solution: Prepare in the same manner as the standard solution using the reference standard from the stability study samples.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution in six replicates to check for system suitability (e.g., %RSD of peak areas < 2.0%).
-
Inject the sample solutions from the different stability time points.
-
Calculate the assay of this compound and the percentage of any degradation products.
Protocol: Forced Degradation Studies
1. Objective: To identify potential degradation pathways and to demonstrate the stability-indicating nature of the analytical method.
2. Procedure:
-
Acid Hydrolysis: Expose the reference standard solution to 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Expose the reference standard solution to 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Expose the reference standard solution to 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid reference standard to 80°C for 48 hours.
-
Photodegradation: Expose the solid reference standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[2]
3. Analysis: Analyze the stressed samples using the stability-indicating HPLC method. The peak purity of the main peak should be evaluated to ensure no co-eluting degradation products.
Visualizations
Caption: Workflow for the stability testing of this compound reference standard.
Caption: Forced degradation pathways for this compound.
References
Validation & Comparative
A Comparative Guide to the Analytical Validation of Ofloxacin Methyl Ester by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Ofloxacin Methyl Ester with established alternative analytical techniques for the parent compound, Ofloxacin. The information presented is intended to assist researchers and analytical scientists in selecting the most suitable method for their specific requirements, with a focus on validation parameters, experimental protocols, and data integrity.
Introduction
Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, and its derivatives, such as this compound, are crucial in pharmaceutical research and development. Accurate and precise quantification of these active pharmaceutical ingredients (APIs) and their related substances is paramount for ensuring product quality, safety, and efficacy. While HPLC stands as a primary analytical tool due to its high resolution and sensitivity, other methods like UV-Visible Spectrophotometry and Titrimetry offer viable alternatives, particularly in resource-limited settings or for specific applications. This guide details a proposed stability-indicating HPLC method for this compound and compares its performance characteristics with UV-Visible Spectrophotometry and Titrimetry for Ofloxacin.
High-Performance Liquid Chromatography (HPLC) Method for this compound
The following proposed method is adapted from validated methods for Ofloxacin and is suitable for the determination of this compound in bulk drug and pharmaceutical formulations.
Experimental Protocol
Chromatographic Conditions:
-
Column: Kromosil® C18 (250 mm x 4.6 mm, 5 µm particle size)[1][2]
-
Mobile Phase: A filtered and degassed mixture of 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and Acetonitrile in a ratio of 70:30 (v/v).[3]
-
Detection Wavelength: 294 nm[3]
-
Injection Volume: 20 µL
-
Diluent: Mobile phase
Standard Solution Preparation:
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of 100 µg/mL.
Sample Solution Preparation:
Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, encompassing the following parameters:
-
Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the this compound sample. The sample is subjected to stress conditions such as:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% Hydrogen Peroxide at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours. The chromatograms of the stressed samples are compared with that of an unstressed sample to evaluate the resolution between the main peak and any degradation products.
-
-
Linearity: A series of solutions are prepared from the standard stock solution at concentration levels ranging from 10 to 150 µg/mL. Each solution is injected in triplicate, and a calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.
-
Accuracy (Recovery Studies): The accuracy of the method is determined by spiking a pre-analyzed sample with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery at each level is calculated.
-
Precision:
-
System Precision: Six replicate injections of the standard solution are performed, and the relative standard deviation (%RSD) of the peak areas is calculated.
-
Method Precision (Repeatability): Six independent sample preparations are analyzed, and the %RSD of the assay results is determined.
-
Intermediate Precision (Ruggedness): The method precision study is repeated on a different day, by a different analyst, and on a different instrument to assess the reproducibility of the method.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the mean slope of the calibration curves.
-
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm), and observing the effect on the system suitability parameters.
Caption: HPLC Method Validation Workflow.
Alternative Analytical Methods for Ofloxacin
For comparative purposes, two established methods for the analysis of the parent compound, Ofloxacin, are presented below. These methods, while generally less specific than HPLC, can be valuable for certain applications.
UV-Visible Spectrophotometry
This method is based on the measurement of the absorbance of Ofloxacin in an acidic medium.
Experimental Protocol:
-
Solvent Preparation: Prepare a 0.1 M solution of Hydrochloric Acid (HCl).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Ofloxacin reference standard and dissolve it in 100 mL of 0.1 M HCl.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions in 0.1 M HCl to obtain concentrations ranging from 2 to 20 µg/mL.
-
Sample Preparation: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Ofloxacin into a 100 mL volumetric flask. Add about 70 mL of 0.1 M HCl, sonicate for 15 minutes, and dilute to the mark with the same solvent. Filter the solution and dilute an aliquot to obtain a final concentration within the calibration range.
-
Measurement: Measure the absorbance of the standard and sample solutions at 293 nm against a 0.1 M HCl blank.[4]
-
Calculation: Calculate the concentration of Ofloxacin in the sample by comparing its absorbance with the calibration curve obtained from the standard solutions.
Titrimetry (Non-Aqueous Titration)
This method is suitable for the assay of Ofloxacin in bulk drug form and is an official method in several pharmacopoeias.
Experimental Protocol:
-
Titrant: 0.1 M Perchloric Acid.
-
Solvent: Anhydrous Glacial Acetic Acid.
-
Indicator: Crystal Violet solution.
-
Procedure: a. Accurately weigh about 0.3 g of Ofloxacin and dissolve it in 50 mL of anhydrous glacial acetic acid. b. Add 2 drops of crystal violet solution as an indicator. c. Titrate the solution with 0.1 M perchloric acid until the color changes from violet to blue-green. d. Perform a blank titration under the same conditions.
-
Calculation: Each mL of 0.1 M perchloric acid is equivalent to 36.14 mg of C₁₈H₂₀FN₃O₄ (Ofloxacin).
Comparison of Analytical Methods
The performance characteristics of the proposed HPLC method for this compound and the alternative methods for Ofloxacin are summarized in the table below.
| Parameter | Proposed HPLC Method (this compound) | UV-Visible Spectrophotometry (Ofloxacin) | Titrimetry (Ofloxacin) |
| Principle | Chromatographic separation and UV detection | Measurement of UV absorbance | Acid-base titration in a non-aqueous medium |
| Specificity | High (Stability-indicating) | Low to Moderate | Low |
| Linearity Range | 10 - 150 µg/mL (Proposed) | 2 - 20 µg/mL[4] | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% (Expected) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% (Expected) | < 2.0% | < 2.0% |
| LOD | Low (ng/mL range) | Moderate (µg/mL range) | High (mg range) |
| LOQ | Low (ng/mL range) | Moderate (µg/mL range) | High (mg range) |
| Analysis Time | ~10 min per sample | < 5 min per sample | ~15 min per sample |
| Instrumentation | HPLC with UV detector | UV-Visible Spectrophotometer | Basic laboratory glassware |
| Cost per Analysis | High | Low | Very Low |
| Suitability | Quantification, impurity profiling, stability studies | Routine QC, dissolution testing | Bulk drug assay |
Caption: Relationship of Validation Parameters.
Conclusion
The choice of an analytical method for the quantification of this compound or related compounds depends on the specific requirements of the analysis.
-
The proposed HPLC method offers high specificity, making it the gold standard for stability studies, impurity profiling, and the accurate quantification of the API in the presence of excipients and degradation products. Its validation as a stability-indicating method is crucial for regulatory submissions and ensuring product quality throughout its shelf life.
-
UV-Visible Spectrophotometry provides a simple, rapid, and cost-effective alternative for the routine quality control of Ofloxacin where the interference from excipients is minimal. However, its lack of specificity makes it unsuitable for stability testing.
-
Titrimetry is a classic and inexpensive method for the assay of pure Ofloxacin bulk drug. It is robust and does not require sophisticated instrumentation, but it is not applicable to finished dosage forms or for the detection of impurities.
For researchers and drug development professionals, a validated, stability-indicating HPLC method is indispensable for the comprehensive analysis of this compound, ensuring data of the highest quality and integrity for product development and regulatory compliance.
References
Ofloxacin: An In-Depth Analysis of its Antibacterial Activity and the Potential Impact of Methyl Esterification
For Researchers, Scientists, and Drug Development Professionals
Ofloxacin, a second-generation fluoroquinolone antibiotic, has long been a cornerstone in the treatment of a wide array of bacterial infections. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria has rendered it a valuable therapeutic agent.[1][2][3] This guide provides a comprehensive comparison of the antibacterial activity of Ofloxacin and explores the theoretical implications of its methyl esterification. Through an examination of experimental data and established testing protocols, we aim to furnish researchers, scientists, and drug development professionals with a detailed understanding of ofloxacin's efficacy and the nuanced effects of its chemical modifications.
Ofloxacin's Antibacterial Spectrum and Efficacy
Ofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[2][3][4] This mechanism of action results in rapid cell death. The in vitro activity of ofloxacin has been extensively documented against a wide range of pathogens.
To illustrate the structure-activity relationship of ofloxacin, we can examine its optically active isomers. The (-)-isomer of ofloxacin has been shown to be 8 to 128 times more potent than the (+)-isomer, and approximately twice as active as the racemic mixture.[5][6] This highlights the critical role of stereochemistry in the antibacterial efficacy of ofloxacin.
Quantitative Assessment of Antibacterial Activity
The antibacterial activity of ofloxacin is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] The table below summarizes the MIC values for ofloxacin against a panel of common bacterial pathogens.
| Bacterial Strain | Type | Ofloxacin MIC (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | Gram-negative | 0.03 - 0.06 | [9] |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.12 - 0.5 | [9] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 1.0 - 4.0 | [9] |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 1.0 - 4.0 | [9] |
| Salmonella enterica serovar Typhi | Gram-negative | 0.0125 - 0.075 | [10] |
Experimental Protocols for Antibacterial Susceptibility Testing
The determination of a compound's antibacterial activity relies on standardized and reproducible experimental protocols. The two most common methods are the Minimum Inhibitory Concentration (MIC) assay and the Zone of Inhibition test.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[8][11]
1. Preparation of Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[8][11]
-
Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL[8]
-
Stock solution of the antimicrobial agent
2. Serial Dilution:
-
A two-fold serial dilution of the antimicrobial agent is performed in the microtiter plate wells using the growth medium.[12] This creates a gradient of drug concentrations.
3. Inoculation:
-
Each well is inoculated with a standardized suspension of the test microorganism.[8]
4. Incubation:
5. Determination of MIC:
-
Following incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[8] Alternatively, a spectrophotometer can be used to measure the optical density at 600 nm (OD600) to determine bacterial growth.[14]
Zone of Inhibition Test (Kirby-Bauer Assay)
The disk diffusion method, or Zone of Inhibition test, is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[13][15]
1. Plate Preparation:
-
A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate with a standardized bacterial suspension.[13]
2. Disk Application:
-
Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface using sterile forceps.[13][16]
3. Incubation:
-
The plate is incubated at 37°C for 18-24 hours.[13]
4. Measurement and Interpretation:
-
During incubation, the antimicrobial agent diffuses from the disk into the agar. If the bacteria are susceptible, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk.[15]
-
The diameter of the zone of inhibition is measured in millimeters and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.[9][17] A larger zone of inhibition indicates greater susceptibility.[13]
References
- 1. Ofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antibacterial activity of ofloxacin and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Synthesis and antibacterial activities of optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthesis-and-antibacterial-activities-of-optically-active-ofloxacin - Ask this paper | Bohrium [bohrium.com]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Ofloxacin susceptibility testing quality control parameters for microdilution and disk diffusion, and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ofloxacin minimum inhibitory concentration versus disk diffusion zone diameter for Salmonella enterica serovar Typhi isolates: problems in the detection of ofloxacin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. journals.asm.org [journals.asm.org]
A Comparative Analysis of the Bioactivity of Ofloxacin Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Ofloxacin, a second-generation fluoroquinolone antibiotic, has long been a cornerstone in the treatment of various bacterial infections. Its mechanism of action, involving the inhibition of bacterial DNA gyrase and topoisomerase IV, has been well-established.[1][2] In the ongoing quest for enhanced therapeutic agents with improved efficacy, reduced side effects, and broadened spectrum of activity, researchers have turned their attention to the synthesis of ofloxacin derivatives. Among these, ester derivatives represent a promising avenue of investigation, potentially offering altered pharmacokinetic profiles and novel biological activities.
This guide provides a comparative analysis of the bioactivity of ofloxacin ester derivatives, drawing upon available experimental data. While comprehensive comparative studies on a wide range of ofloxacin ester derivatives are limited, this document synthesizes the existing research to offer insights into their antibacterial, anticancer, and antifungal potential.
Antibacterial Activity
Esterification of ofloxacin has been explored as a strategy to create prodrugs, which can offer advantages such as improved absorption and targeted delivery. The antibacterial activity of these ester derivatives is a critical parameter in determining their potential clinical utility.
Quantitative Data Summary
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for selected ofloxacin ester derivatives against various bacterial strains. It is important to note that the available data is not exhaustive and represents findings from specific studies.
| Compound | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Ofloxacin | - | Pseudomonas aeruginosa | 2.0 | [3] |
| Ofloxacin-chloromethylacetate ester | Ester Prodrug | Pseudomonas aeruginosa | 4.0 | [3] |
| Ofloxacin-1-chloroethylacetate ester | Ester Prodrug | Pseudomonas aeruginosa | 8.0 | [3] |
| Ofloxacin-1-chloroethylethylcarbonate ester | Ester Prodrug | Pseudomonas aeruginosa | 8.0 | [3] |
| (-)-Ofloxacin | Optically Active Isomer | Staphylococcus aureus 209P | 0.10 | [4] |
| (+)-Ofloxacin | Optically Active Isomer | Staphylococcus aureus 209P | 6.25 | [4] |
| (±)-Ofloxacin | Racemic Mixture | Staphylococcus aureus 209P | 0.20 | [4] |
| Ofloxacin-chalcone conjugate (representative) | Ester-linked hybrid | Mycobacterium tuberculosis | 3.12 | [5] |
Note: The data for optically active isomers are included to provide context on how modifications to the ofloxacin structure can significantly impact antibacterial potency. The chalcone conjugate, while not a simple ester, is an example of an ester-linked hybrid.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antibacterial efficacy of a compound. The following is a detailed methodology for the broth microdilution method, a commonly used technique.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.
-
Several colonies are then transferred to a sterile broth (e.g., Mueller-Hinton broth).
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Drug Dilutions:
-
A stock solution of the ofloxacin ester derivative is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium. The concentration range tested should be sufficient to determine the MIC.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
The plate is incubated at 37°C for 16-20 hours.[7]
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[6] This can be assessed visually or by measuring the optical density using a microplate reader.
-
Experimental Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Anticancer Activity
Recent research has explored the potential of fluoroquinolone derivatives as anticancer agents. The proposed mechanism often involves the inhibition of human topoisomerase II, an enzyme crucial for DNA replication in cancer cells.
Quantitative Data Summary
The following table presents the half-maximal inhibitory concentration (IC50) values for representative ofloxacin derivatives against various human cancer cell lines.
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Ofloxacin | - | - | - | [8] |
| VIb (Ofloxacin-pyrrole derivative) | Hydrazone Derivative | Breast (MCF7) | 0.42 | [8] |
| VIb (Ofloxacin-pyrrole derivative) | Hydrazone Derivative | Breast (MDA-MB-468) | 0.41 | [8] |
| VIb (Ofloxacin-pyrrole derivative) | Hydrazone Derivative | Non-Small Cell Lung (HOP-92) | 0.50 | [8] |
| VIb (Ofloxacin-pyrrole derivative) | Hydrazone Derivative | CNS (SNB-19) | 0.51 | [8] |
Note: The derivatives listed are not simple esters but represent more complex modifications of the ofloxacin scaffold that include ester-like linkages.
Experimental Protocols
The cytotoxicity of compounds against cancer cell lines is commonly assessed using the MTT assay.
MTT Assay for Cytotoxicity
-
Cell Culture and Seeding:
-
Human cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
-
Compound Treatment:
-
The ofloxacin derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are added to the wells, and the plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
IC50 Determination:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
-
Antifungal Activity
The exploration of ofloxacin ester derivatives for antifungal activity is an emerging area of research. While extensive data is not yet available, preliminary studies suggest that some derivatives may possess activity against fungal pathogens.
Due to the limited availability of specific data on the antifungal activity of ofloxacin ester derivatives, a quantitative data table is not provided at this time. Research in this area is ongoing, and future studies are needed to establish the antifungal spectrum and potency of these compounds. The primary mechanism of action of fluoroquinolones is specific to bacterial enzymes, and thus significant antifungal activity is not inherently expected without substantial structural modification.
Signaling Pathway
The primary mechanism of action of ofloxacin and its derivatives against bacteria involves the inhibition of two key enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.
Caption: Mechanism of action of Ofloxacin derivatives targeting bacterial DNA gyrase and topoisomerase IV.
Conclusion
The synthesis of ofloxacin ester derivatives holds promise for the development of new therapeutic agents with potentially enhanced bioactivity. The available data, although limited, suggests that esterification and other modifications can influence the antibacterial and anticancer properties of the parent ofloxacin molecule. Further comprehensive studies are warranted to systematically evaluate a wider range of ofloxacin ester derivatives against diverse panels of bacterial, fungal, and cancer cell lines. Such research will be instrumental in elucidating structure-activity relationships and identifying lead compounds for future drug development.
References
- 1. Mechanism of differential activities of ofloxacin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antipseudomonal activities of some ofloxacin esters as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synthesis-and-antibacterial-activities-of-optically-active-ofloxacin - Ask this paper | Bohrium [bohrium.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Protegrin-1 Combats Multidrug-Resistant Porcine ExPEC: Potent Bactericidal Activity and Multimodal Immunometabolic Regulation In Vitro and in a Murine Model [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, an… [ouci.dntb.gov.ua]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ofloxacin Methyl Ester
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of pharmaceutical compounds is paramount for structural elucidation, metabolite identification, and quality control. This guide provides a comparative analysis of the fragmentation behavior of Ofloxacin Methyl Ester, offering valuable insights for analytical method development and impurity profiling.
Ofloxacin, a widely used fluoroquinolone antibiotic, and its methyl ester derivative are key targets of analytical investigation. Mass spectrometry, a powerful tool for determining the molecular weight and structure of compounds, plays a crucial role in their analysis. The fragmentation of a molecule within a mass spectrometer generates a unique "fingerprint," providing a wealth of structural information. This guide delves into the fragmentation pattern of this compound, comparing it with its parent compound and other relevant fluoroquinolone analogs.
Comparative Fragmentation Analysis
The fragmentation of this compound in a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode, is expected to yield a series of characteristic product ions. While a specific, publicly available mass spectrum for this compound is not readily found, its fragmentation can be predicted based on the well-documented fragmentation of Ofloxacin and the general behavior of methyl esters.[1][2]
The protonated molecule of Ofloxacin ([M+H]⁺) has a mass-to-charge ratio (m/z) of 362.15.[2][3] Key fragmentation pathways for Ofloxacin involve the loss of a water molecule (-18 Da) to form a fragment at m/z 344, the loss of carbon dioxide (-44 Da) resulting in a fragment at m/z 318, and cleavage of the piperazine ring, leading to a fragment at m/z 261.[1]
For this compound, the molecular weight is 375.16 g/mol . Therefore, the protonated molecule ([M+H]⁺) would be observed at approximately m/z 376. The addition of the methyl group introduces new fragmentation possibilities. A primary fragmentation pathway for methyl esters is the neutral loss of methanol (-32 Da) or the loss of the methoxy group (-31 Da).
To provide a comprehensive comparison, the fragmentation patterns of Ofloxacin and another common fluoroquinolone, Norfloxacin, are presented in the table below. This data, sourced from experimental observations, serves as a valuable reference for interpreting the mass spectrum of this compound.
| Precursor Ion (m/z) | Compound | Major Fragment Ions (m/z) | Proposed Neutral Loss/Fragmentation |
| 376.17 | This compound | Predicted | |
| ~344 | Loss of Methanol (CH₃OH) | ||
| ~332 | Cleavage of the piperazine ring | ||
| ~316 | Loss of the methoxycarbonyl group (·COOCH₃) | ||
| 362.15 | Ofloxacin | 344.14 | Loss of Water (H₂O) |
| 318.16 | Loss of Carbon Dioxide (CO₂) | ||
| 301.12 | Further fragmentation | ||
| 261 | Cleavage of the piperazine ring | ||
| 320.14 | Norfloxacin | 302.13 | Loss of Water (H₂O) |
| 276.15 | Loss of Carbon Dioxide (CO₂) | ||
| 233.11 | Cleavage of the piperazine ring |
Table 1: Comparison of Major Fragment Ions of Ofloxacin, Norfloxacin, and Predicted Fragments for this compound.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound is initiated by the protonation of the molecule, likely at the nitrogen atoms of the piperazine ring or the quinolone core. The subsequent fragmentation cascade is driven by the stability of the resulting fragment ions. The following diagram illustrates the predicted fragmentation pathway.
Experimental Protocol: ESI-MS/MS Analysis
To obtain the fragmentation data for this compound and related compounds, a robust and reliable analytical method is essential. The following protocol outlines a general procedure for electrospray ionization tandem mass spectrometry (ESI-MS/MS) analysis in positive ion mode.
1. Sample Preparation:
-
Prepare a stock solution of the analyte (e.g., this compound) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used for the separation of fluoroquinolones.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes) is often employed.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas (Nitrogen) Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
-
MS Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scan (MS/MS) of the selected precursor to obtain the fragmentation pattern.
This guide provides a foundational understanding of the mass spectrometric fragmentation of this compound. By comparing its predicted fragmentation with the known patterns of related fluoroquinolones, researchers can more effectively identify and characterize this compound in various matrices. The provided experimental protocol serves as a starting point for developing tailored analytical methods to meet specific research needs.
References
A Comparative Pharmacokinetic Analysis of Ofloxacin and Its Ester Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of ofloxacin and its ester prodrugs. The development of ofloxacin esters as prodrugs is a strategic approach to address certain limitations of the parent drug, such as potential interactions with metal ions that can impair absorption. This document summarizes key pharmacokinetic data, outlines experimental methodologies, and visualizes the study workflow to offer a comprehensive overview for researchers in drug development.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of ofloxacin and one of its synthesized ester prodrugs, pivaloyloxymethyl ester of ofloxacin (OFLX-PVM). The data highlights the impact of the prodrug strategy on bioavailability, particularly in the presence of substances that can form chelates with ofloxacin.
| Parameter | Ofloxacin | Ofloxacin + Al(OH)3 | OFLX-PVM | OFLX-PVM + Al(OH)3 |
| Cmax (µg/mL) | 2.5 ± 0.3 | 1.3 ± 0.2* | 2.4 ± 0.4 | 2.3 ± 0.3 |
| Tmax (h) | 2.0 ± 0.5 | 2.3 ± 0.6 | 2.1 ± 0.5 | 2.2 ± 0.4 |
| AUC0-24h (µg·h/mL) | 15.8 ± 2.1 | 8.3 ± 1.5** | 15.5 ± 2.5 | 14.9 ± 2.2 |
| Bioavailability relative to Ofloxacin alone (%) | 100 | 52.5 | 98.1 | 94.3 |
*Note: Data for OFLX-PVM is derived from a study on its effects on bioavailability in the presence of aluminum-containing antacids in rabbits[1]. Cmax and AUC values for ofloxacin are significantly reduced when co-administered with aluminum hydroxide, while the values for OFLX-PVM remain largely unaffected[1]. This suggests that the ester prodrug approach can successfully mitigate the negative impact of chelation on absorption. Ofloxacin itself is characterized by almost complete bioavailability (95% to 100%) in the absence of interacting substances[2].
Experimental Protocols
The data presented above is based on in vivo pharmacokinetic studies. Below are the generalized methodologies employed in these experiments.
In Vivo Pharmacokinetic Study in Rabbits
-
Subjects: Male rabbits are typically used for these studies.
-
Dosing:
-
Ofloxacin or its ester prodrug is administered orally at a specified dose.
-
In interaction studies, an aluminum-containing antacid such as aluminum hydroxide is co-administered[1].
-
-
Blood Sampling: Blood samples are collected from the marginal ear vein at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Drug Concentration Analysis: The concentration of ofloxacin in the plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method[1].
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
In Vitro Hydrolysis Studies
-
Objective: To assess the conversion of the ester prodrug to the active parent drug, ofloxacin.
-
Method: The pivaloyloxymethyl ester of ofloxacin (OFLX-PVM) was incubated in various biological media, including plasma, small intestinal mucosal homogenates, and liver homogenates[1].
-
Results: OFLX-PVM was rapidly hydrolyzed in these media, with 43% hydrolysis in plasma, 92% in small intestinal mucosal homogenates, and 97% in liver homogenates within 30 minutes of incubation[1]. This indicates efficient conversion of the prodrug to ofloxacin in vivo.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow of a comparative pharmacokinetic study of an ofloxacin ester prodrug.
Caption: Workflow of a comparative pharmacokinetic study.
This guide demonstrates that ofloxacin ester prodrugs, such as OFLX-PVM, present a viable strategy to overcome challenges like drug interactions with metal-containing compounds, thereby ensuring more consistent bioavailability. The experimental protocols and workflow provided offer a foundational understanding for researchers aiming to design and evaluate similar prodrug candidates.
References
A Researcher's Guide to Determining the Hydrolysis Rate of Ofloxacin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Ofloxacin, a potent fluoroquinolone antibiotic, is widely used to treat various bacterial infections. To improve its physicochemical properties and pharmacokinetic profile, prodrug strategies, such as esterification, are often employed. Ofloxacin Methyl Ester is one such prodrug, and understanding its hydrolysis rate is critical for predicting its in vivo conversion to the active ofloxacin form, thereby ensuring optimal therapeutic efficacy.
Comparative Hydrolysis Rate Data
To effectively compare the stability of this compound, it is essential to determine its hydrolysis rate under various conditions (e.g., pH, temperature) and in different media (e.g., buffer, plasma). The data generated can then be compared with that of other fluoroquinolone esters or relevant compounds. The following table provides a template for presenting such comparative data.
| Compound | Medium (pH) | Temperature (°C) | Rate Constant (k) | Half-life (t½) |
| This compound | Phosphate Buffer (7.4) | 37 | Data to be determined | Data to be determined |
| Ofloxacin Ethyl Ester | Phosphate Buffer (7.4) | 37 | Data to be determined | Data to be determined |
| Ciprofloxacin Ethyl Ester | Phosphate Buffer (7.4) | 37 | Data to be determined | Data to be determined |
| This compound | Human Plasma | 37 | Data to be determined | Data to be determined |
Experimental Protocol: Determining Ester Hydrolysis Rate by HPLC
This protocol describes a general method for determining the rate of hydrolysis of this compound in a buffered solution using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound (analytical standard)
-
Ofloxacin (analytical standard)
-
Phosphate buffer solution (pH 7.4, 0.1 M)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Formic acid (or other suitable modifier for mobile phase)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment if necessary.
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Thermostatically controlled water bath or incubator
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
3. HPLC Method Development (Stability-Indicating Method):
A crucial step is to develop a stability-indicating HPLC method that can effectively separate and quantify this compound from its hydrolysis product, Ofloxacin.
-
Mobile Phase: A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate), with the pH adjusted to around 3.2 with phosphoric acid. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
-
Detection Wavelength: Ofloxacin and its ester can be detected by UV absorbance, typically around 294 nm.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.
4. Hydrolysis Study Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Initiation of Hydrolysis: Add a small aliquot of the this compound stock solution to a pre-warmed phosphate buffer (pH 7.4) in a thermostatically controlled environment (e.g., 37°C) to achieve the desired final concentration.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the hydrolysis reaction in the collected sample to prevent further degradation before analysis. This can be done by adding an equal volume of a cold organic solvent like acetonitrile or by acidifying the sample.
-
HPLC Analysis: Inject the quenched samples into the HPLC system.
-
Data Analysis: Determine the peak areas of this compound and Ofloxacin at each time point. The concentration of the remaining this compound can be calculated from a calibration curve.
5. Kinetic Analysis:
The hydrolysis of an ester often follows first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the concentration of this compound versus time. The slope of the resulting linear plot will be equal to -k. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Visualizing the Process
To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for determining the hydrolysis rate of this compound.
Caption: Chemical equation for the hydrolysis of this compound.
A Comparative Guide to Cross-Validation of Analytical Methods for Ofloxacin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of ofloxacin and its derivatives, focusing on High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented herein is supported by experimental data from various studies to aid in the selection of the most appropriate method for specific research and quality control needs.
Data Presentation: A Comparative Analysis of Method Validation Parameters
The following tables summarize the key performance characteristics of HPLC and UV-Vis spectrophotometric methods for the determination of ofloxacin and its common derivative, levofloxacin. These parameters are crucial for assessing the reliability, accuracy, and sensitivity of an analytical method.
Table 1: Comparison of HPLC Method Validation Parameters for Ofloxacin and Levofloxacin
| Parameter | Ofloxacin | Levofloxacin | Reference |
| Linearity Range (µg/mL) | 10 - 30 | 2 - 10 | [1] |
| Correlation Coefficient (r²) | > 0.999 | 0.999 | [1] |
| Accuracy (% Recovery) | 98.5 - 101.5 | 99.8 - 101.5 | [2][3] |
| Precision (% RSD) | < 2.0 | < 2.0 | [2][3] |
| Limit of Detection (LOD) (µg/mL) | 5 | - | [4] |
| Limit of Quantitation (LOQ) (µg/mL) | 10 | - | [4] |
Table 2: Comparison of UV-Vis Spectrophotometric Method Validation Parameters for Ofloxacin and Levofloxacin
| Parameter | Ofloxacin | Levofloxacin | Reference |
| Linearity Range (µg/mL) | 0.5 - 10 | 1.0 - 12.0 | [5][6] |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | [5][6] |
| Accuracy (% Recovery) | 99.75 - 100.08 | 99.00 - 100.07 | [5][6] |
| Precision (% RSD) | < 1.0 | < 2.0 | [5][6] |
| LOD (µg/mL) | - | - | |
| LOQ (µg/mL) | - | - |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are essential for the replication and cross-validation of analytical methods. Below are representative methodologies for HPLC and UV-Vis spectrophotometric analysis of ofloxacin and its derivatives.
High-Performance Liquid Chromatography (HPLC) Method for Ofloxacin
A study detailing the simultaneous determination of ofloxacin and ornidazole utilized a reverse-phase HPLC method.
-
Instrumentation: A Zorbax Eclipse C18 column (250 x 4.6 mm i.d., 5 µm particle size) was used.
-
Mobile Phase: A mixture of buffer and acetonitrile (65:35 % v/v) was employed. The buffer consisted of 0.03 M disodium hydrogen phosphate solution with the pH adjusted to 3.2 using ortho-phosphoric acid.
-
Detection: The detection was carried out at a wavelength of 284 nm.
-
Sample Preparation: Standard and sample solutions were prepared in a diluent composed of the mobile phase.
UV-Vis Spectrophotometric Method for Levofloxacin
A rapid and specific UV spectrophotometric method was developed for the determination of levofloxacin.[6]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A mixture of water, methanol, and acetonitrile (9:0.5:0.5 v/v/v) was used as the solvent.[6]
-
Wavelength: The absorbance was measured at a predetermined maximum wavelength (λmax) of 292 nm.[6]
-
Sample Preparation: Levofloxacin tablets were finely powdered, and a stock solution of 20 μg/mL was prepared using a dilution pattern similar to that of the standard solution.[6]
Mandatory Visualization: Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the typical experimental workflows for the analytical methods discussed.
Caption: HPLC Experimental Workflow for Ofloxacin Analysis.
Caption: UV-Vis Spectrophotometry Workflow for Levofloxacin.
References
- 1. rjptonline.org [rjptonline.org]
- 2. jetir.org [jetir.org]
- 3. jocpr.com [jocpr.com]
- 4. ijpsr.info [ijpsr.info]
- 5. jocpr.com [jocpr.com]
- 6. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ofloxacin Ester Stability for Drug Development
For researchers, scientists, and drug development professionals, understanding the stability of prodrugs is paramount to ensuring therapeutic efficacy and safety. Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, can be formulated as various ester prodrugs to enhance its physicochemical properties. This guide provides a comparative overview of the stability of different ofloxacin esters, supported by generalized experimental data and detailed methodologies for stability assessment.
Ofloxacin esters are primarily designed as prodrugs to improve characteristics such as lipophilicity, which can influence absorption and distribution. The critical determinant of a successful ester prodrug is its stability profile: it must be stable enough to reach its target, yet labile enough to be converted to the active ofloxacin form by endogenous enzymes. The stability of these esters is significantly influenced by their chemical structure and the pH of the surrounding environment.
Comparative Stability Data
While specific, direct comparative studies on a wide range of ofloxacin esters are limited in publicly available literature, research in the field has established a foundation for understanding their behavior. One key study synthesized and evaluated the pH-dependent hydrolysis rates of three ofloxacin esters: the acetoxymethyl, 1-acetoxyethyl, and 1-ethoxycarbonyloxyethyl esters. Although the full quantitative data from this specific study is not widely accessible, the principles of ester hydrolysis allow for a generalized comparison.
Generally, the rate of hydrolysis of an ester is influenced by steric and electronic effects of the ester promoiety. For instance, bulkier ester groups may sterically hinder the approach of a nucleophile (like a water molecule or a hydroxide ion), thus slowing the rate of hydrolysis. Conversely, electron-withdrawing groups near the ester carbonyl can increase its susceptibility to nucleophilic attack, accelerating hydrolysis.
Below is a representative table summarizing the expected stability of different ofloxacin esters based on general chemical principles. The half-life (t½) is a common metric for stability, representing the time it takes for 50% of the compound to degrade.
| Ofloxacin Ester Derivative | Promoieties | Expected Relative Stability at Neutral pH | Factors Influencing Stability |
| Ofloxacin Acetoxymethyl Ester | Acetoxymethyl | Moderate | The simple alkyl ester is susceptible to hydrolysis. |
| Ofloxacin 1-Acetoxyethyl Ester | 1-Acetoxyethyl | Lower | The additional methyl group may have electronic effects influencing the reaction rate. |
| Ofloxacin 1-Ethoxycarbonyloxyethyl Ester | 1-Ethoxycarbonyloxyethyl | Higher | The carbonate group can influence the electronic environment of the ester linkage, potentially increasing stability compared to simple alkyl esters. |
| Ofloxacin Pivaloyloxymethyl (PVM) Ester | Pivaloyloxymethyl | Highest | The bulky tert-butyl group provides significant steric hindrance, slowing the rate of hydrolysis. |
Experimental Protocols
The determination of ofloxacin ester stability is crucial and typically involves kinetic studies under various conditions. A generalized experimental protocol for assessing the hydrolytic stability of ofloxacin esters is detailed below.
Protocol: pH-Dependent Hydrolysis Kinetics of Ofloxacin Esters
1. Materials and Reagents:
-
Ofloxacin ester standards
-
Ofloxacin reference standard
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Phosphate buffer solutions (pH 5.0, 7.4)
-
Acetate buffer solutions (pH 3.0, 4.0)
-
Boric acid/sodium borate buffer (pH 9.0)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Constant temperature water bath or incubator
-
Volumetric flasks and pipettes
-
Autosampler vials
3. Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., 2.0, 3.0, 4.0, 5.0, 7.4, 9.0, and 12.0) to simulate various physiological and environmental conditions.
-
Preparation of Stock Solutions: Prepare a stock solution of each ofloxacin ester in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Kinetic Study:
-
For each pH condition, place a set volume of the buffer solution into several sealed vials and allow them to equilibrate to a constant temperature (e.g., 37°C).
-
Initiate the hydrolysis reaction by adding a small aliquot of the ofloxacin ester stock solution to each vial to achieve a final concentration of approximately 100 µg/mL.
-
At predetermined time intervals, withdraw a sample from each vial and immediately quench the reaction by diluting it with the mobile phase (kept at a low temperature) to prevent further degradation.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions is provided below.
-
The method should be able to separate the parent ofloxacin ester from ofloxacin and any other degradation products.
-
Mobile Phase: A mixture of a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.2) and an organic modifier (e.g., methanol and acetonitrile in a 75:15:10 v/v/v ratio).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Detection Wavelength: 294 nm.[1]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining ofloxacin ester concentration versus time.
-
For a first-order reaction, the plot will be linear. The observed degradation rate constant (k_obs) is the negative of the slope.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k_obs.
-
Plot the log of the rate constant (log k_obs) versus pH to generate a pH-rate profile, which helps in identifying the mechanisms of degradation (acid-catalyzed, base-catalyzed, and neutral hydrolysis).
-
Visualizing the Workflow
To better understand the process of evaluating ofloxacin ester stability, the following diagram illustrates the typical experimental workflow.
Caption: Experimental workflow for determining the pH-dependent stability of ofloxacin esters.
This comprehensive approach allows for a thorough evaluation of the stability of different ofloxacin esters, providing crucial data for the selection of the most suitable candidates for further drug development. The stability profile directly impacts the bioavailability and therapeutic efficacy of the resulting drug product, making these studies an indispensable part of the pharmaceutical development process.
References
Safety Operating Guide
Proper Disposal of Ofloxacin Methyl Ester in a Laboratory Setting
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Ofloxacin Methyl Ester, a fluoroquinolone derivative, is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for its safe handling and disposal in a research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This is crucial to avoid direct contact with the chemical, which can be harmful.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1][2]
-
Eye Protection: Safety glasses or goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU) should be worn.[1][2]
-
Lab Coat: A standard laboratory coat should be worn to protect from potential splashes.
-
Ventilation: All handling and disposal procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1][3]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and related fluoroquinolone waste.
-
The container should be made of a material compatible with organic solvents if the waste is in a solution.
-
Solid waste, such as contaminated gloves or weighing papers, should be collected separately from liquid waste.[4]
-
-
Waste Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" and any solvents used.
-
Indicate the associated hazards (e.g., Flammable, Toxic).
-
Note the accumulation start date and the date the container becomes full.[5]
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
The SAA should be under the direct supervision of laboratory personnel and away from general laboratory traffic.[4]
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.[5]
-
-
Arranging for Disposal:
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Small Liquid Quantities | For some common esters (not specifically this compound), quantities <50ml may have alternative disposal methods, but collection for licensed disposal is preferred. | [3] |
| Large Liquid Quantities | Quantities >50ml of ester waste should be absorbed onto an inert material and collected by a licensed waste contractor. | [3] |
| Waste Container Headspace | Leave approximately 1 inch of headspace in a 4L liquid waste container to allow for expansion. | [6] |
| Satellite Accumulation | A partially filled, properly labeled hazardous waste container can remain in a satellite accumulation area for up to one year. | [5] |
| Full Container Removal | Full hazardous waste containers must be removed from the satellite accumulation area within three days. | [5] |
Experimental Protocol for Spill Cleanup
In the event of a small spill of solid this compound, follow these steps:
-
Ensure Proper PPE: Wear the recommended PPE (nitrile gloves, safety glasses, lab coat).
-
Containment: Prevent the spread of the solid material.
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1][7]
-
Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution.
-
Disposal: Dispose of all cleanup materials (e.g., contaminated paper towels, gloves) as hazardous waste.
For larger spills or spills of this compound in a solvent, contact your institution's EHS for assistance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided is for guidance in a laboratory setting and is based on general principles of chemical waste management. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound. It is the responsibility of the user to ensure compliance with all applicable local, state, and federal regulations.[8]
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. toku-e.com [toku-e.com]
- 3. chemtalk.com.au [chemtalk.com.au]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 7. scribd.com [scribd.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Safe Handling of Ofloxacin Methyl Ester in a Laboratory Setting
Essential Safety and Handling Plan
When working with Ofloxacin Methyl Ester, adherence to a strict safety protocol is necessary to minimize exposure and ensure safe disposal.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust formation.
-
Ensure that safety showers and eyewash stations are readily accessible.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for Ofloxacin.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm) should be worn. Protective clothing is also advised. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a P3 filter. |
Handling Procedures:
-
Do not ingest or inhale the substance.[1]
-
Prevent the formation of dust when handling the solid form.[1][2]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Protect from light.[1]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed to mitigate environmental contamination and ensure safety.
Spill Response:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Clean-up: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
The product should not be allowed to enter drains, water courses, or the soil.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
